Beryllium acetate
Description
Structure
2D Structure
Properties
IUPAC Name |
beryllium;diacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.Be/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOUKRIPFJKDJY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Be+2].CC(=O)[O-].CC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Be(C2H3O2)2, C4H6BeO4 | |
| Record name | beryllium acetate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Beryllium_acetate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50202658 | |
| Record name | Beryllium acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50202658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Hawley] | |
| Record name | Beryllium acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8402 | |
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CAS No. |
543-81-7 | |
| Record name | Beryllium acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Beryllium acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50202658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Beryllium di(acetate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.046 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | BERYLLIUM ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HNR4I378RQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Trajectories and Seminal Investigations in Beryllium Acetate Research
Evolution of Early Research Paradigms and Conceptual Frameworks on Beryllium Acetate (B1210297)
Early research on beryllium compounds was marked by a degree of confusion due to beryllium's chemical similarities to aluminum. epa.govcore.ac.uk This led to initial assumptions that beryllium had a +3 oxidation state, placing it incorrectly in the periodic table. core.ac.uk The conceptual understanding of beryllium acetate, particularly the "basic" form, evolved significantly with the advent of coordination theory. scispace.com This theory, elaborated by Alfred Werner, provided a framework for understanding the structure of complex compounds, including the way beryllium atoms could coordinate with acetate and oxide ions. scispace.com
A pivotal moment in the conceptual evolution was the recognition of "basic this compound," with the formula Be₄O(O₂CCH₃)₆. wikipedia.orgchemeurope.com This compound's existence and unique structure challenged simpler ionic bonding models and highlighted the tendency of beryllium to form strong covalent bonds and complex structures. core.ac.uk The understanding of basic this compound as a discrete, sublimable molecule soluble in nonpolar solvents like chloroform (B151607) was a significant departure from the expected properties of a simple salt. wikipedia.orgchemeurope.com
Methodological Advancements in Initial this compound Studies
The investigation of this compound has been propelled by advancements in analytical and structural determination techniques. Early methods for preparing this compound involved reacting beryllium hydroxide (B78521) or carbonate with acetic acid. scispace.comwikipedia.orgchemeurope.comansto.gov.au For instance, basic this compound was prepared by dissolving beryllium hydroxide in 50% acetic acid, followed by evaporation and repeated crystallization from chloroform. scispace.com Another method involved treating basic beryllium carbonate with hot acetic acid. wikipedia.orgchemeurope.com The synthesis of basic this compound from aqueous beryllium sulphate solution involved first reacting it with barium acetate or calcium acetate. ansto.gov.au
A significant leap in understanding the structure of basic this compound came with the application of X-ray crystallography. In 1923, Sir William Bragg and Gilbert T. Morgan conducted seminal X-ray analysis studies. scispace.comroyalsocietypublishing.orgroyalsocietypublishing.org Their work, along with later studies by Linus Pauling and J. Sherman in 1934, revealed the compound's remarkable diamondoid structure. chemeurope.com This structure consists of a central oxygen atom tetrahedrally coordinated to four beryllium atoms, with six acetate groups bridging the beryllium atoms. chemeurope.com This intricate structure explained the compound's unusual stability and volatility. chemeurope.com
Further methodological advancements included the use of gas chromatography to study beryllium oxyacetates and their reactions. royalsocietypublishing.org Spectroscopic methods, such as infrared spectroscopy, also played a role in characterizing the bonding within the molecule. royalsocietypublishing.org
Influential Contributions to this compound Chemistry from Key Research Groups
Several research groups have made pivotal contributions to the understanding of this compound.
Sir William Bragg and Gilbert T. Morgan: Their pioneering work in 1923 using X-ray diffraction was fundamental in elucidating the crystal structure of basic this compound. scispace.comroyalsocietypublishing.orgroyalsocietypublishing.org This research, published in the Proceedings of the Royal Society of London, laid the groundwork for a deeper understanding of its chemical constitution. royalsocietypublishing.org
Linus Pauling and J. Sherman: In 1934, their publication in the Proceedings of the National Academy of Sciences further refined the understanding of the crystal structure of basic this compound, contributing significantly to the knowledge of its carboxyl group structure. chemeurope.com
Therald Moeller and colleagues: Their work, including publications in Inorganic Syntheses in 1950, provided standardized methods for the preparation of basic beryllium derivatives of organic acids, making these compounds more accessible for further study. royalsocietypublishing.orgroyalsocietypublishing.org
These key contributions, among others, transformed this compound from a chemical curiosity into a well-characterized compound with a unique and intricate structure.
Interdisciplinary Perspectives in Historical this compound Scholarship
The study of this compound has historically drawn from various scientific disciplines.
Inorganic and Coordination Chemistry: The synthesis, reactivity, and structural characterization of this compound are central to these fields. The compound serves as a classic example of a basic metal carboxylate and a coordination complex. scispace.comroyalsocietypublishing.orgroyalsocietypublishing.org
Crystallography and Physics: The application of X-ray diffraction was crucial in determining the three-dimensional structure of basic this compound, providing a physical basis for its chemical properties. scispace.comroyalsocietypublishing.orgroyalsocietypublishing.org The unique crystalline nature of basic this compound has also made it useful for aligning X-ray diffractometers. wikipedia.org
Nuclear Science: Beryllium compounds, in general, have been significant in nuclear research. Historically, beryllium/radium neutron sources were used in experiments that led to the discovery of nuclear fission. britannica.com While not a direct application of this compound, this highlights the broader scientific context in which beryllium research was conducted.
Archival Analysis of Significant Publications on this compound
A review of historical scientific literature reveals the progression of knowledge about this compound. Early 20th-century publications, such as those by Bragg and Morgan, focused on the fundamental structural determination. scispace.comroyalsocietypublishing.orgroyalsocietypublishing.org Mid-century publications, like those in Inorganic Syntheses, provided standardized preparative methods. royalsocietypublishing.orgroyalsocietypublishing.org Later reviews, such as the one by Wong and Woollins in Coordination Chemistry Reviews (1994), have synthesized the vast body of knowledge on beryllium coordination chemistry, including that of this compound. royalsocietypublishing.orgroyalsocietypublishing.org
These publications document the shift from basic discovery and characterization to a more nuanced understanding of the compound's properties and its place within the broader field of coordination chemistry.
Data Tables
Table 1: Key Historical Publications on this compound
| Year | Authors | Publication | Contribution |
|---|---|---|---|
| 1923 | Bragg, W. H.; Morgan, G. T. | Proceedings of the Royal Society of London. Series A | First detailed X-ray crystal structure of basic this compound. scispace.comroyalsocietypublishing.org |
| 1926 | Morgan, G. T.; Astbury, W. T. | Proceedings of the Royal Society of London. Series A | Further X-ray examination of homologues of basic this compound. royalsocietypublishing.org |
| 1934 | Pauling, L.; Sherman, J. | Proceedings of the National Academy of Sciences | Refined the understanding of the crystal structure of basic this compound. chemeurope.com |
Table 2: Properties of Basic this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | Be₄O(O₂CCH₃)₆ | wikipedia.orgchemeurope.com |
| Molar Mass | 406.3122 g/mol | wikipedia.org |
| Appearance | Colorless solid | wikipedia.org |
| Melting Point | 285 °C (545 °F; 558 K) | wikipedia.org |
| Boiling Point | 330 °C (626 °F; 603 K) | wikipedia.org |
| Solubility in Chloroform | Soluble | wikipedia.org |
Advanced Synthetic Methodologies and Precursor Chemistry of Beryllium Acetate Systems
Precision Synthesis of Anhydrous Beryllium Acetate (B1210297) and its Polymorphic Forms
The synthesis of beryllium acetate, particularly the basic form, has been well-documented, with methods designed to yield pure, anhydrous products. The most common and stable form is basic this compound, with the chemical formula Be₄O(OAc)₆. chemicalbook.comamericanelements.com This compound features a distinctive structure with a central oxygen atom tetrahedrally surrounded by four beryllium atoms. wikipedia.orglibretexts.org
A traditional and effective method for preparing basic this compound involves the reaction of basic beryllium carbonate with hot, glacial acetic acid. chemicalbook.comwikipedia.org In this process, the carbonate is mixed with glacial acetic acid and heated until the evolution of carbon dioxide ceases. chemicalbook.com Upon cooling, the basic this compound crystallizes. chemicalbook.com Purification of the crude product is often achieved through recrystallization from solvents like chloroform (B151607) or via Soxhlet extraction with glacial acetic acid, which yields well-formed octahedral crystals. chemicalbook.com
An alternative route to anhydrous this compound involves the use of different precursors and dehydrating agents. One such method begins with the calcination of beryllium hydroxide (B78521) to produce a reactive form of beryllium oxide. This is then heated with a stoichiometric excess of acetic anhydride (B1165640), initiating an exothermic reaction that produces beryllium basic acetate. google.com The resulting product can be purified by sublimation under vacuum, a process it withstands without decomposition, attesting to its thermal stability. chemicalbook.comwikipedia.org
While polymorphism, the existence of multiple crystalline forms, is a common phenomenon in solid-state chemistry for many compounds, specific polymorphic forms of this compound are not extensively detailed in the available literature. google.com The described synthesis methods consistently yield the well-characterized basic this compound structure. The normal this compound, Be(C₂H₃O₂)₂, is less stable and studied than its basic counterpart. chemicalbook.com
Targeted Synthesis of this compound Derivatives through Ligand Exchange and Functionalization
The synthesis of this compound derivatives can be achieved through ligand exchange reactions, a fundamental process in coordination chemistry where one or more ligands in a complex are replaced by others. acs.org In the context of this compound, the acetate groups can be substituted by various other ligands, leading to a diverse range of beryllium-containing compounds with tailored properties.
Beryllium(II) is known to form numerous complexes with bidentate ligands, especially those containing oxygen donor atoms. wikipedia.org This suggests that the acetate ligands in Be₄O(OAc)₆ could be partially or fully exchanged by other carboxylates or chelating ligands. For instance, reactions with aromatic hydroxy ligands like phenols or with β-diketones could yield new derivatives. wikipedia.orgmdpi.com The reactivity of beryllium halides with Lewis bases such as ethers and phosphines to form stable adducts further illustrates the principle of ligand coordination and exchange at beryllium centers. researchgate.net
Functionalization can also be viewed in a broader context, such as modifying surfaces with molecules that can selectively bind beryllium. For example, polymer brushes functionalized with benzo-9-crown-3 have been synthesized on sensor surfaces for the highly sensitive detection of Be²⁺ ions, demonstrating a targeted functionalization approach to create beryllium-selective materials. researchgate.net
Below is a table illustrating hypothetical ligand exchange reactions based on established principles of beryllium coordination chemistry.
| Precursor | Reagent | Potential Product | Reaction Principle |
| Basic this compound | Excess Propionic Acid | Basic Beryllium Propionate | Carboxylate exchange |
| Basic this compound | Acetylacetone (acacH) | [Be(acac)₂] | Exchange of bridging acetate with a chelating β-diketonate ligand |
| Basic this compound | Salicylic Acid | Beryllium Salicylate Complex | Substitution by a hydroxycarboxylic acid |
| Basic this compound | Catechol | Beryllium Catecholate Complex | Exchange with a diphenolic ligand |
Solvothermal and Hydrothermal Approaches to this compound Synthesis for Material Applications
Solvothermal and hydrothermal synthesis are powerful methods for producing crystalline materials from solutions under elevated temperatures and pressures. wikipedia.orgsigmaaldrich.com These techniques offer precise control over particle size, morphology, and crystallinity, making them highly suitable for creating advanced materials. numberanalytics.com Hydrothermal synthesis specifically uses water as the solvent, while solvothermal synthesis employs non-aqueous solvents. sigmaaldrich.commdpi.com
While specific literature detailing the solvothermal synthesis of this compound is scarce, the principles of the method can be readily applied. A typical process would involve charging a stainless steel autoclave with a beryllium precursor (such as beryllium hydroxide or beryllium chloride) and an acetate source (like acetic acid or a metal acetate) in a suitable solvent. wikipedia.org The sealed vessel is then heated to temperatures typically ranging from 100 °C to over 300 °C, generating high autogenous pressure. sigmaaldrich.com Under these conditions, the solubility of reactants and intermediates increases, facilitating reactions that lead to the formation of crystalline this compound.
This approach could be particularly valuable for synthesizing this compound nanoparticles or other nanostructures for specialized material applications. For example, the solvothermal synthesis of zinc oxide nanoparticles from zinc acetate demonstrates the utility of using metal acetates as precursors in such methods. sigmaaldrich.com By carefully controlling parameters like temperature, reaction time, solvent type, and precursor concentration, it is possible to tailor the morphology of the final product. numberanalytics.com
The table below summarizes typical parameters for solvothermal and hydrothermal synthesis.
| Parameter | Typical Range | Role in Synthesis |
| Temperature | 100 °C - 1000 °C | Controls reaction kinetics and phase formation |
| Pressure | 1 atm - 10,000 atm | Increases solvent power and reactant solubility |
| Solvent | Water (hydrothermal), Alcohols, Glycols, etc. (solvothermal) | Influences precursor solubility, reaction pathway, and product morphology |
| Reaction Time | Hours to Days | Affects crystal growth and product purity |
| Precursors | Metal salts, oxides, hydroxides | Source of the metal cation and other constituents |
Green Chemistry Principles Applied to Environmentally Conscious this compound Synthesis
Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact and improve safety, which is paramount given the toxicity of beryllium compounds. tradebe.comsigmaaldrich.com Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. sigmaaldrich.comimist.ma
Key green chemistry principles applicable to this compound synthesis include:
Waste Prevention: Traditional methods, such as reacting basic beryllium carbonate with acetic acid, generate CO₂, a byproduct that lowers the atom economy. chemicalbook.comacs.org Designing syntheses that maximize the incorporation of all reactant atoms into the final product is a core goal. acs.org
Atom Economy: A synthesis with high atom economy, such as an addition reaction, is preferable. For example, a hypothetical reaction of beryllium oxide with acetic anhydride to form this compound would have a 100% atom economy in principle.
Use of Safer Solvents and Auxiliaries: The purification of this compound often involves chlorinated solvents like chloroform, which are hazardous. chemicalbook.com Green chemistry encourages replacing such solvents with safer alternatives like water, ethanol, or supercritical fluids, or eliminating them entirely. tradebe.comsigmaaldrich.com
Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to minimize energy requirements. tradebe.comacs.org Exploring energy-efficient techniques like microwave-assisted synthesis, which can accelerate reaction rates and reduce reaction times, is a viable green alternative. atiner.gr
Use of Renewable Feedstocks: While the beryllium itself is mined, other reagents could be sourced from renewable feedstocks. tradebe.com For instance, acetic acid can be produced via fermentation of biomass.
Reduce Derivatives: Green synthesis aims to avoid unnecessary steps like protection and deprotection, which require additional reagents and generate waste. sigmaaldrich.comacs.org Direct synthetic routes are preferred.
By re-evaluating traditional syntheses through the lens of these principles, more environmentally conscious and safer methods for producing this compound can be developed.
Design and Synthesis of Novel Beryllium-Containing Precursors for this compound Production
Beryllium Hydroxide and Carbonates: Basic beryllium carbonate and beryllium hydroxide are common starting materials. chemicalbook.com They react directly with acetic acid. wikipedia.org A key step can be the initial calcination of beryllium hydroxide to produce a more reactive, high-surface-area beryllium oxide. google.com
Beryllium Oxide (BeO): Beryllium oxide is a stable, white refractory solid. wikipedia.org While less reactive than the hydroxide, high-purity BeO can be used in reactions with strong acids or anhydrides at elevated temperatures, serving as a direct source of beryllium. rsc.org
Anhydrous Beryllium Halides: Anhydrous beryllium chloride (BeCl₂), bromide (BeBr₂), and iodide (BeI₂) are versatile precursors. Facile synthesis methods for preparing these halides from the elements under mild conditions have been developed, providing a route to highly pure, reactive starting materials. researchgate.net These can react with acetate salts or acetic acid to form this compound.
Organometallic Precursors: For specialized applications, organometallic compounds like dimethylberyllium (B1605263) ([BeMe₂]) have been used. rsc.org While primarily employed in atomic layer deposition (ALD) for creating thin films of BeO, their high reactivity suggests potential use in non-aqueous syntheses of other beryllium compounds, including this compound, through reactions with proton sources like acetic acid. rsc.orguga.edu
The table below compares various precursors for this compound production.
| Precursor | Formula | Common Synthesis Method | Key Advantages | Key Disadvantages |
| Beryllium Hydroxide | Be(OH)₂ | Precipitation from aqueous Be²⁺ solution | Inexpensive, reacts directly with acid | Can contain significant water, variable reactivity |
| Basic Beryllium Carbonate | (BeCO₃)₂·Be(OH)₂ | Precipitation from Be²⁺ solution with carbonate | Common starting material | Generates CO₂ waste, lowering atom economy |
| Beryllium Oxide | BeO | Calcination of beryllium hydroxide or carbonate | High purity, stable | Low reactivity, requires harsh conditions |
| Beryllium Chloride | BeCl₂ | Reaction of beryllium with Cl₂ or HCl gas | High reactivity, anhydrous | Highly hygroscopic, corrosive |
| Dimethylberyllium | Be(CH₃)₂ | Reaction of BeCl₂ with methyl lithium | Highly reactive, volatile | Pyrophoric, extremely toxic, expensive |
Mechanochemical and Solid-State Synthesis Routes for this compound Compounds
Mechanochemistry offers a solvent-free, environmentally friendly alternative to traditional solution-based synthesis. researchgate.net This solid-state method uses mechanical energy, typically from ball milling or grinding, to initiate chemical reactions between solid reactants. nih.govnih.gov
This approach is particularly advantageous for synthesizing organometallic compounds of electropositive elements like beryllium, where solvent coordination can interfere with the reaction or lead to intractable products. researchgate.netvanderbilt.edu The synthesis of discrete (indenyl)beryllium complexes by grinding beryllium bromide with potassium indenides exemplifies a successful mechanochemical route that overcomes the limitations of solution chemistry. researchgate.net
A plausible mechanochemical synthesis for this compound could involve milling a solid beryllium precursor, such as beryllium oxide or beryllium hydroxide, directly with a solid acetate source like an alkali metal acetate or even frozen acetic acid. The intense mixing and high local pressures and temperatures generated during milling can overcome activation energy barriers and drive the reaction to completion without the need for a bulk solvent. The reactivity of metal acetates under mechanochemical conditions has been demonstrated; for instance, palladium(II) acetate decomposes to form palladium nanoparticles when milled with carbon nanotubes. nih.gov This confirms that the acetate moiety is susceptible to mechanochemical transformation.
The benefits of this approach include reduced solvent waste, the potential for new or metastable phases not accessible from solution, and simpler product isolation. researchgate.netnih.gov
Self-Assembly Strategies in the Formation of this compound Architectures
Self-assembly is the spontaneous organization of individual components into ordered structures, driven by non-covalent interactions. mdpi.comnumberanalytics.com In coordination chemistry, this process leads to the formation of complex supramolecular architectures from metal ions and organic ligands. eurekalert.org
Basic this compound, Be₄O(OAc)₆, is a classic example of a discrete, self-assembled molecular architecture. libretexts.org Its structure is not a simple salt but a well-defined, neutral complex. The formation of this compound is a thermodynamically driven self-assembly process where four beryllium(II) ions and six acetate anions arrange themselves around a central oxide ion (O²⁻). wikipedia.orglibretexts.org The resulting structure is a highly symmetric tetrahedron of beryllium atoms, with each edge of the tetrahedron bridged by one of the six acetate ligands. libretexts.org This arrangement satisfies the coordination preference of the beryllium atoms and results in a stable, soluble, and sublimable molecule. chemicalbook.comwikipedia.org
The principles of supramolecular self-assembly suggest that this architecture can be influenced by modifying the components. For example, using different carboxylates (e.g., propionates, benzoates) in place of acetates could lead to the formation of analogous cage structures with potentially different sizes, solubilities, and physical properties. The stability of these assemblies depends on factors like the steric and electronic properties of the bridging ligands. researchgate.net While extensive, ordered networks built from this compound units are not widely reported, the Be₄O(OAc)₆ molecule itself stands as a testament to the power of self-assembly in creating precise and stable chemical structures.
Sophisticated Structural Elucidation and Advanced Spectroscopic Characterization of Beryllium Acetate Complexes
Advanced Diffraction Techniques (e.g., SAXS, WAXS) for Nanoscale Structural Characterization of Beryllium Acetate (B1210297).
Advanced X-ray scattering techniques, namely Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS), are powerful, non-destructive methods for probing the structure of materials from the atomic to the nanoscale. rsc.orgnih.gov These techniques are particularly valuable for characterizing the size, shape, distribution, and crystalline nature of nanoscale materials, including coordination complexes like beryllium acetate. rsc.orgnih.gov While specific extensive research applying these methods to this compound is not widely published, the principles of the techniques and data from analogous systems allow for a detailed projection of their potential application.
SAXS provides information about larger structural features, typically in the range of 1 to 100 nanometers. xenocs.com For this compound, which is known to form a stable tetranuclear complex with the formula Be₄O(CH₃COO)₆, SAXS can be instrumental. wikipedia.orgnih.gov This basic this compound structure consists of a central oxygen atom tetrahedrally coordinated to four beryllium atoms, with acetate groups bridging the Be-Be edges. wikipedia.org When this compound is used as a precursor for the synthesis of nanoscale materials, such as beryllium oxide nanoparticles, SAXS can monitor the particle formation and growth in situ. americanelements.comamericanelements.com The technique can provide statistically significant data on the size distribution of this compound clusters in solution or in a solid matrix. xenocs.com
WAXS, on the other hand, probes smaller length scales and provides information about the crystalline structure of the material, akin to standard X-ray diffraction (XRD). rsc.org By analyzing the Bragg peaks at wide angles, WAXS can determine the degree of crystallinity, identify crystalline phases, and measure lattice parameters. rsc.org For basic this compound, which can be obtained as a crystalline solid, WAXS would confirm the known crystal structure. In studies of materials derived from this compound, such as BeO nanoparticles, WAXS is crucial for identifying the hexagonal wurtzite structure of the resulting oxide and determining the crystallite size. chalcogen.ro
The simultaneous application of SAXS and WAXS (SWAXS) offers a comprehensive structural picture, correlating the nanoscale morphology with the atomic-level crystal structure. rsc.orgxenocs.com For instance, in the thermal decomposition of this compound to form BeO, SWAXS could track the evolution from the molecular precursor structure to the final nanoparticle morphology and crystallinity in real-time.
Illustrative Research Findings:
While direct SAXS/WAXS data on this compound is limited, studies on other metal acetates in solution provide a strong analogy. For example, high-energy X-ray diffraction studies on lead acetate solutions have successfully characterized the clustering of molecules and the ordering of water molecules around them. osti.gov A similar approach for this compound could reveal how the Be₄O(CH₃COO)₆ units interact and aggregate in various solvents.
Below is a hypothetical data table illustrating the type of information that could be obtained from a combined SAXS/WAXS analysis of a this compound-derived nanomaterial.
| Parameter | Technique | Hypothetical Value | Information Gained |
|---|---|---|---|
| Radius of Gyration (Rg) | SAXS | 5.2 nm | Average size of nanoparticles/aggregates |
| Maximum Particle Dimension (Dmax) | SAXS | 15.8 nm | Largest dimension of the particles |
| Particle Shape | SAXS | Ellipsoidal | Model fitting of the scattering curve |
| Crystallite Size | WAXS | 12.5 nm | Size of the crystalline domains within particles |
| Crystalline Phase | WAXS | Hexagonal (Wurtzite for BeO) | Position of Bragg peaks |
| Degree of Crystallinity | WAXS | 75% | Analysis of crystalline vs. amorphous scattering |
Scanning Probe Microscopy (e.g., AFM, STM) for Surface Topography and Localized Properties of this compound Materials.
Scanning Probe Microscopy (SPM) encompasses a family of techniques that map surface properties with extremely high resolution by scanning a sharp probe over the sample. uni-regensburg.dersc.org The two most prominent members are Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM). rsc.org These methods are indispensable for the characterization of thin films and nanostructures, providing direct real-space images of surface topography and allowing for the measurement of various local properties.
Scanning Tunneling Microscopy (STM) operates by measuring the quantum tunneling current between a conductive tip and a conductive sample surface. nih.gov This dependency on conductivity generally limits its application to metals and semiconductors. uni-regensburg.dersc.org this compound is an insulator, making it unsuitable for direct STM imaging. However, STM could be employed to study the interaction of this compound with a conductive substrate or to characterize conductive materials synthesized using a this compound precursor.
Atomic Force Microscopy (AFM) is a more versatile SPM technique as it does not require a conductive sample. uni-regensburg.de It works by measuring the forces between the tip and the sample surface, which can be attractive or repulsive. uni-regensburg.de The tip is attached to a flexible cantilever, and the deflection of this cantilever is monitored by a laser system as the tip scans the surface. uni-regensburg.de This allows for the generation of a three-dimensional topographic map of the surface with nanoscale resolution. uni-regensburg.de AFM is the ideal SPM technique for investigating the surface of this compound materials.
Applications to this compound:
AFM can be used to characterize thin films of this compound deposited on a substrate. This would provide detailed information on:
While specific AFM studies on this compound are not prominent in the literature, research on other metal-organic complexes and beryllium compounds demonstrates the potential of the technique. nih.govresearchgate.net For example, AFM has been used to confirm the smooth morphology of beryllium nitride thin films and to characterize the surface of Be-doped semiconductors. researchgate.net
Below is a hypothetical data table summarizing potential findings from an AFM analysis of a thin film of this compound.
| Measured Property | AFM Mode | Hypothetical Finding | Significance |
|---|---|---|---|
| Surface Topography | Tapping Mode | Uniform film with distinct globular features (~1-2 nm diameter) | Direct visualization of packed Be₄O(CH₃COO)₆ clusters |
| Root Mean Square (RMS) Roughness | Tapping Mode | 0.5 nm over a 1x1 µm² area | Quantifies the smoothness of the film at the nanoscale |
| Film Thickness | Contact Mode (via scratch test) | 25 ± 2 nm | Control over material deposition |
| Adhesion Force | Force Spectroscopy | Variable across the surface | Indicates differences in surface chemistry or termination |
| Phase Imaging | Tapping Mode | Contrast reveals distinct domains | Suggests variations in material properties (e.g., hardness, composition) |
Detailed Reaction Mechanisms, Kinetic Analysis, and Theoretical Reactivity of Beryllium Acetate
Elucidation of Ligand Exchange and Substitution Reaction Mechanisms in Beryllium Acetate (B1210297) Systems
The primary form of beryllium acetate, basic this compound, possesses the formula Be₄O(O₂CCH₃)₆. wikipedia.orgbrainly.in This compound features a unique and highly stable structure with a central oxygen atom tetrahedrally coordinated to four beryllium atoms, and six acetate groups bridging the six edges of the Be₄ tetrahedron. wikipedia.orgwikipedia.org This cage-like structure, composed of interlocking Be₂O₃C rings, imparts considerable stability to the molecule. brainly.inchemeurope.com
Ligand substitution reactions involve the replacement of one ligand by another at a metal center. libretexts.org The mechanisms for these reactions in coordination complexes generally fall into a continuum between two extremes:
Dissociative (D) mechanism: The departing ligand leaves first, forming an intermediate with a lower coordination number, which is then attacked by the incoming ligand. libretexts.orglibretexts.org
Associative (A) mechanism: The incoming ligand attacks first, forming a higher-coordination intermediate, from which the leaving group then departs. libretexts.org
Interchange (I) mechanism: The incoming ligand enters the coordination sphere as the leaving group is departing in a concerted process, without a distinct intermediate. This can be further classified as associative-interchange (Iₐ) or dissociative-interchange (Iₑ) depending on the degree of bond formation with the incoming ligand versus bond breaking with the outgoing ligand in the transition state. libretexts.org
For beryllium(II) complexes, the small ionic radius and high charge density of the Be²⁺ ion lead to very strong bonds with its ligands. wikipedia.org In aqueous solutions, the [Be(H₂O)₄]²⁺ ion is known to bind water molecules very strongly, and ligand substitution is generally slow compared to other alkaline earth metals. wikipedia.orglibretexts.org This suggests that a dissociative pathway (or Iₑ) is more likely, as significant energy is required to break the strong Be-ligand bond.
In the case of the robust Be₄O(O₂CCH₃)₆ structure, the acetate ligands are bidentate, bridging two beryllium centers. This chelation and bridging effect dramatically increases the stability of the complex. Simple ligand exchange of the acetate groups is not readily observed under mild conditions. The entire cluster tends to act as a single, stable molecule, which is soluble in nonpolar organic solvents like chloroform (B151607) and can be sublimed without decomposition. wikipedia.orgbrainly.in Facile substitution of the acetate ligands would likely require harsh conditions that disrupt the central Be₄O core.
Kinetic and Thermodynamic Studies of this compound Dissociation and Formation Pathways
Formation Pathways The most common preparative route to basic this compound involves the reaction of basic beryllium carbonate or beryllium hydroxide (B78521) with hot acetic acid. brainly.inchemeurope.comeasychem.org
4Be(OH)₂ + 6CH₃COOH → Be₄O(CH₃COO)₆ + 7H₂O easychem.org
Another method involves reacting beryllium oxide with acetic anhydride (B1165640), which avoids the formation of water that can hydrolyze the product. google.com The reaction is exothermic but requires heating to between 70-90°C to initiate. google.com
Dissociation Pathways Basic this compound exhibits remarkable thermal stability. It melts at approximately 285°C and can be boiled (330°C) or sublimed in a vacuum without decomposing. wikipedia.orgbrainly.in This stability is a direct consequence of its covalent, cage-like structure. brainly.in
The primary dissociation pathway under ambient or chemical conditions is hydrolysis. The compound is insoluble in water but is hydrolyzed by hot water or dilute acids. chemicalbook.com The hydrolysis process can be complex. Studies of beryllium oxyacetate in aqueous solutions show evidence of this breakdown, and the process is enhanced in acidic solutions. ansto.gov.au
Thermodynamic Data Thermodynamic properties for basic this compound have been compiled, providing insight into its stability and phase behavior.
| Property | Value | Units | Reference |
|---|---|---|---|
| Molecular Formula | C₁₂H₁₈Be₄O₁₃ | - | wikipedia.org |
| Molar Mass | 406.3122 | g/mol | wikipedia.org |
| Melting Point | 285 | °C | wikipedia.org |
| Boiling Point | 330 | °C | wikipedia.org |
| Triple Point Temperature (Ttriple) | 421 | K | nist.gov |
| Temperature of Phase Transition (Ttrs) | 421 | K | nist.gov |
| Enthalpy of Phase Transition (ΔHtrs) | 23.4 | kJ/mol | nist.gov |
| Entropy of Phase Transition (ΔStrs) | 55.6 | J/mol·K | nist.gov |
| Enthalpy of Sublimation (ΔsubH) | 96 | kJ/mol | nist.gov |
Mechanistic Insights into Oxidation-Reduction Processes Involving this compound
Beryllium exists almost exclusively in the +2 oxidation state in its compounds. wikipedia.org The Be²⁺ ion has a stable noble gas electronic configuration ([He]) and a very high second ionization potential. Consequently, it is energetically unfavorable to oxidize it further to Be³⁺ or reduce it to a lower oxidation state.
Therefore, oxidation-reduction reactions involving this compound are highly unlikely to occur at the beryllium metal center under typical chemical conditions. Redox processes would instead involve the ligands or require extreme conditions. For instance, the acetate ligand could theoretically be oxidized, but it is also generally robust.
The primary oxidation process associated with beryllium materials is the high-temperature oxidation of beryllium metal in the presence of oxygen to form beryllium oxide (BeO). wikipedia.orgiaea.org Studies on the oxidation of beryllium metal in air show the formation of a protective oxide film at temperatures around 390°C. iaea.org At higher temperatures (500-600°C), oxidation can penetrate grain boundaries, leading to structural degradation. iaea.org This process, however, is a reaction of the elemental metal and does not represent a solution-phase redox mechanism for the this compound complex itself. When heated to decomposition, this compound emits toxic fumes of beryllium oxide. chemicalbook.com
Computational and Experimental Approaches to Reaction Pathway Mapping and Transition State Identification for this compound Reactions
Understanding the detailed pathways of reactions involving this compound, such as hydrolysis or ligand substitution, requires a combination of computational and experimental techniques.
Computational Approaches: Theoretical chemistry provides powerful tools for mapping reaction mechanisms. Methods like Density Functional Theory (DFT) can be used to model the potential energy surface of a reaction. For a hypothetical ligand exchange on a beryllium complex, these calculations could:
Map the minimum energy path from reactants to products.
Identify the structure and energy of any intermediates and transition states.
Calculate the activation energy (ΔG‡), providing insight into the reaction kinetics.
Elucidate the role of solvent molecules by including them explicitly in the calculation or using a continuum solvation model.
Experimental Approaches: Experimentally, the kinetics and mechanisms of fast reactions are often studied using specialized techniques:
Stopped-flow Spectroscopy: This method allows for the rapid mixing of reactants and monitoring of the reaction progress on a millisecond timescale, enabling the determination of rate laws for reactions like hydrolysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Variable-temperature NMR can be used to study dynamic processes like ligand exchange. By analyzing changes in the NMR spectrum with temperature, it is possible to calculate the activation parameters for the exchange process. Isotopic labeling (e.g., with ¹³C in the acetate ligand) can also be used to track the fate of specific atoms during a reaction.
Mass Spectrometry: Electron ionization mass spectrometry can provide information about the fragmentation patterns of the molecule, which can offer clues about the relative strengths of different bonds within the structure. nist.gov
While these are standard techniques for mechanistic studies, specific and detailed research applying them to the reaction pathways of basic this compound is not widely available in the literature, largely due to the compound's high stability and the specialized handling required for beryllium compounds.
Photochemical and Radiolytic Transformations of this compound Systems
The study of the photochemical (light-induced) and radiolytic (high-energy radiation-induced) transformations of basic this compound is a specialized area with limited available data. However, the likely reaction pathways can be inferred from the known behavior of other metal-carboxylate complexes.
The absorption of ultraviolet light by metal carboxylates often populates a ligand-to-metal charge transfer (LMCT) state. The subsequent reaction is typically decarboxylation, leading to the formation of an alkyl radical and a reduced metal center. For this compound, a hypothetical photochemical transformation could involve:
Excitation: The Be₄O(O₂CCH₃)₆ complex absorbs a photon.
Charge Transfer & Decarboxylation: An electron is transferred from an acetate ligand to a beryllium center, followed by the loss of carbon dioxide (CO₂) and the formation of a methyl radical (•CH₃).
Product Formation: This would result in a transiently reduced beryllium species and highly reactive methyl radicals, which would then engage in secondary reactions such as hydrogen abstraction from solvent molecules or dimerization.
Similarly, radiolysis involves the interaction of high-energy radiation (like gamma rays or electron beams) with the compound, which can lead to ionization and the formation of various reactive radical species through pathways similar to photolysis but with less selectivity. Given the stability of the Be(II) oxidation state, any reduced beryllium species formed would be highly unstable and readily re-oxidized.
Reactivity of this compound in Non-Aqueous and Supercritical Fluids
A distinguishing feature of basic this compound is its unusual solubility profile. Unlike simple ionic salts, its covalent, nonpolar molecular structure renders it insoluble in water but soluble in certain organic solvents. wikipedia.orgbrainly.inchemeurope.com
Non-Aqueous Solvents: The compound is notably soluble in chloroform. wikipedia.orgchemeurope.com This property is useful for purification, as it allows beryllium to be extracted from aqueous solutions of its salts after conversion to the basic acetate form. wikipedia.org It can also be recrystallized from hot glacial acetic acid. chemicalbook.comansto.gov.au
The reactivity in non-aqueous systems can be complex. In anhydrous acetic acid, the solubility of beryllium oxyacetate is relatively low, but it increases significantly in the presence of sodium acetate. ansto.gov.au This suggests the formation of an anionic acetato-beryllium species, analogous to the formation of beryllate ions in aqueous alkaline solutions. ansto.gov.au
| Solvent | Solubility (g/100 mL) |
|---|---|
| Chloroform | 3.80 |
| Toluene | 0.80 |
| Carbon Tetrachloride | 0.43 |
| n-Hexane | 0.06 |
| Anhydrous Acetic Acid | 0.29 |
Supercritical Fluids: There is a lack of specific published research on the reactivity of this compound in supercritical fluids (SCFs), such as supercritical CO₂. However, given its volatility (sublimes at 330°C) and solubility in nonpolar organic solvents, it is plausible that it would have some solubility in supercritical CO₂, particularly if co-solvents or chelating agents were used. This could potentially be exploited for advanced extraction or purification processes, although the practical application would be limited by the hazards associated with beryllium.
Role of Solvent Effects and Ionic Strength on this compound Reactivity
Solvent Effects: The solvent plays a crucial role in determining the mechanism and rate of chemical reactions. For this compound, the most relevant reaction influenced by the solvent is hydrolysis or potential ligand substitution.
Polar Protic Solvents (e.g., water, alcohols): These solvents can stabilize charged species, including ions and polar transition states, through hydrogen bonding and high dielectric constants. libretexts.org For a substitution reaction, a polar protic solvent would favor a dissociative (Sₙ1-like) mechanism by stabilizing the departing anion and the resulting cationic intermediate. libretexts.org This is consistent with the observation that this compound is unstable in water, where hydrolysis (a nucleophilic substitution reaction with water as the nucleophile) occurs. ansto.gov.au
Nonpolar Solvents (e.g., chloroform, toluene): In these solvents, the formation of charged intermediates is energetically costly. Reactions are more likely to proceed through concerted, non-ionic pathways where charge separation is minimized in the transition state. tru.carsc.org The stability and solubility of basic this compound in chloroform indicate a lack of favorable reaction pathways in such a medium. wikipedia.org
Ionic Strength: Ionic strength is a measure of the concentration of ions in a solution and is a significant factor in reactions that involve charged species, particularly in aqueous media. The rates of reactions between ions are affected by the ionic strength of the medium, a phenomenon known as the kinetic salt effect.
Isotopic Labeling Studies for Reaction Mechanism Elucidation in this compound Chemistry
Isotopic labeling is a powerful technique for elucidating the mechanisms of chemical reactions by tracing the fate of specific atoms. This is achieved by replacing an atom in a reactant molecule with one of its heavier, stable isotopes. The presence and position of the isotope in the products can provide profound insights into reaction pathways, intermediates, and transition states. In the context of this compound chemistry, isotopic labeling studies, though not extensively reported in the literature, offer a valuable approach to understanding its reaction mechanisms, such as ligand exchange, hydrolysis, and thermal decomposition.
Commonly employed isotopes in such studies include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and oxygen-18 (¹⁸O). The choice of isotope depends on the specific reaction being investigated. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are then used to detect the location of the isotopic label in the reaction products.
One of the key quantitative outcomes of isotopic labeling is the determination of the kinetic isotope effect (KIE). The KIE is the ratio of the rate constant of a reaction with the naturally abundant light isotope to the rate constant of the same reaction with the heavier isotope (k_light / k_heavy). A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. The magnitude of the KIE can provide strong evidence for a proposed reaction mechanism.
Hypothetical Application of Isotopic Labeling in this compound Reactions:
While specific experimental data for this compound is scarce, the principles of isotopic labeling can be applied to hypothesize how its reaction mechanisms could be studied.
Ligand Exchange Reactions: To study the exchange of acetate ligands on the beryllium center, one could use ¹³C-labeled acetate. By introducing ¹³C-labeled sodium acetate to a solution of this compound, the rate of exchange could be monitored using ¹³C NMR spectroscopy. The appearance of ¹³C-labeled acetate coordinated to the beryllium center and the corresponding rate constants would elucidate the exchange mechanism, whether it proceeds through a dissociative, associative, or interchange pathway.
Hydrolysis Reactions: The mechanism of hydrolysis of this compound could be investigated using ¹⁸O-labeled water (H₂¹⁸O). By analyzing the products, such as beryllium hydroxide or basic this compound, using mass spectrometry, one could determine if the ¹⁸O from the water is incorporated into the beryllium-containing product. This would help to understand the role of water as a nucleophile and the nature of the intermediates formed during hydrolysis.
Thermal Decomposition: Deuterium labeling of the methyl group of the acetate ligand (CD₃COO⁻) could be employed to study the mechanism of thermal decomposition. By analyzing the gaseous products, such as acetic acid or ketene, for the presence of deuterium, one could trace the pathway of the acetate group during decomposition. The determination of a primary kinetic isotope effect upon deuteration would indicate that the C-H bond cleavage is involved in the rate-determining step of the decomposition process.
The following table outlines potential isotopic labeling studies for elucidating the reaction mechanisms of this compound, the techniques that could be used, and the expected insights.
| Reaction Studied | Isotopic Label | Proposed Experiment | Analytical Technique | Potential Insights |
| Ligand Exchange | ¹³C in acetate | Introduce ¹³C-labeled acetate to a solution of this compound and monitor the exchange over time. | ¹³C NMR Spectroscopy | Elucidation of the ligand exchange mechanism (dissociative, associative, or interchange) and determination of exchange rates. |
| Hydrolysis | ¹⁸O in water | Conduct the hydrolysis of this compound in H₂¹⁸O and analyze the beryllium-containing products. | Mass Spectrometry | Determine the role of water as a nucleophile and identify the positions of oxygen incorporation, providing evidence for the hydrolysis pathway. |
| Thermal Decomposition | ²H (Deuterium) in the acetate methyl group | Synthesize this compound with deuterated acetate ligands and analyze the products of thermal decomposition. | Mass Spectrometry, Gas Chromatography | Trace the fate of the acetate methyl group during decomposition and determine the kinetic isotope effect to identify rate-determining steps involving C-H bond cleavage. |
These hypothetical studies demonstrate the potential of isotopic labeling to provide detailed mechanistic information about the reactions of this compound. The data obtained from such experiments would be invaluable for a more complete understanding of the chemical behavior of this compound.
Catalytic Applications of Beryllium Acetate in Advanced Organic and Inorganic Synthesis
Beryllium Acetate (B1210297) as a Lewis Acid Catalyst in Stereoselective Organic Reactions
The capacity of beryllium compounds to function as Lewis acids is rooted in the electron-deficient nature of the central beryllium atom. Compounds like beryllium chloride (BeCl₂) are recognized as Lewis acids because they possess vacant orbitals and can accept electron pairs. ser.nlquora.com This characteristic allows them to activate substrates for various organic transformations. ser.nl For instance, BeCl₂ is known to act as an acid catalyst in certain organic reactions. ser.nl
In principle, beryllium acetate could also exhibit Lewis acidic properties, with the beryllium center available to coordinate with Lewis basic substrates. This interaction would increase the substrate's reactivity towards nucleophilic attack or facilitate bond cleavage. However, a review of available scientific literature indicates a notable lack of specific research focused on the application of this compound as a catalyst for stereoselective organic reactions. While the theoretical potential exists, detailed studies demonstrating its efficacy and the stereochemical outcomes of such reactions are not prominently documented. The broader field of Lewis acid catalysis is well-developed, employing a range of main group and transition metals to control reaction pathways and stereochemistry, but specific examples involving this compound remain underexplored. wikipedia.org
Chiral this compound Complexes in Enantioselective Catalysis
Enantioselective catalysis, which utilizes chiral catalysts to produce one enantiomer of a product in excess, is a cornerstone of modern chemical synthesis. This is often achieved by employing metal complexes featuring chiral ligands. While there has been progress in the synthesis of molecular alkaline earth metal reagents and catalysts, including some chiral beryllium structures, the application of chiral this compound complexes in enantioselective catalysis is not described in existing research. researchgate.netacs.org
Research into chiral beryllium compounds has focused on more complex systems, such as those involving N-heterocyclic carbenes or beryllium-boron clusters, rather than simple acetate ligands. researchgate.net The development of chiral catalytic systems is a sophisticated field, and while various metals have been successfully employed, the specific use of this compound within a chiral framework for enantioselective synthesis has not been reported.
Application of this compound in Polymerization Reactions and Material Synthesis
Beryllium compounds have been associated with polymerization and material synthesis, primarily through organoberyllium compounds and the production of high-performance materials. ontosight.ai Organoberyllium compounds, which feature beryllium-carbon bonds, are noted for their high reactivity and potential use in polymerization reactions. ontosight.aiuwimona.edu.jm
This compound itself serves as a precursor for other beryllium-containing materials. For example, basic this compound can be prepared by treating basic beryllium carbonate with hot acetic acid. mdpi.com More significantly, this compound can be a precursor for producing beryllium oxide (BeO), a highly stable ceramic with excellent thermal conductivity. nih.gov This conversion is typically achieved through thermal decomposition (calcination) of the acetate salt. mdpi.comlidsen.com
While beryllium-containing coordination polymers have been synthesized, the direct role of this compound as a catalyst in polymerization reactions is not well-documented. researchgate.net A patent describes the creation of polymeric compositions with beryllium in the polymer chain by reacting beryllium hydrides with polyalkenyl ethers, but this does not involve this compound as a catalyst. researchgate.net The primary role of this compound in this area appears to be as a source for beryllium oxide ceramics and other specialized materials. nih.gov
Heterogeneous Catalysis Using this compound-Derived Materials
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is fundamental to many industrial chemical processes. alfachemic.com Materials derived from this compound, most notably beryllium oxide (BeO), have found applications in this domain. Beryllium oxide can be produced by the calcination of this compound. mdpi.comlidsen.com
BeO is utilized as a catalyst and, more commonly, as a stable support for other catalytically active metals. nih.govx-mol.netchimicatechnoacta.ru Its high surface area and thermal stability make it a suitable carrier material, enhancing the activity and selectivity of the active catalytic phase in various chemical reactions. rsc.org Studies have investigated the surface properties of BeO and how factors like radiation can create active adsorption centers, which is relevant to its catalytic function. x-mol.netprinceton.edu For example, gamma-irradiated beryllium oxide shows increased adsorption activity for gases like hydrogen and oxygen. princeton.edu One study demonstrated the possibility of converting BeO from electronic waste into beryllium chloride, which can then be used as a catalyst in organic reactions. mdpi.com
The table below summarizes key properties and applications of beryllium oxide derived from precursors like this compound in heterogeneous catalysis.
| Property/Application | Description | Citations |
| Catalyst Support | Provides a high surface area and stable structure for active catalyst phases. | rsc.org |
| Thermal Stability | High melting point (2530 °C) and boiling point (3900 °C) allow its use in high-temperature reactions. | rsc.org |
| Surface Activity | Surface defects and hydroxyl groups can act as active sites. Irradiation can enhance adsorption capacity. | mdpi.comx-mol.netprinceton.edu |
| Industrial Precursor | This compound can be ignited or calcined to produce BeO powders with specific properties. | mdpi.comlidsen.com |
| Use in Oxidation | Used as a component in silver-beryllium oxide catalysts for the oxidation of ethylene (B1197577) to ethylene oxide. |
Catalytic Role of this compound in Green Chemistry Applications (e.g., Biomass Conversion)
Green chemistry aims to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. A key area is the catalytic conversion of biomass into valuable chemicals and fuels. Despite the importance of this field, a thorough review of scientific literature reveals no specific studies or reports on the use of this compound or its derivatives as catalysts in green chemistry applications such as biomass conversion.
Investigation of Catalyst Deactivation and Regeneration Mechanisms for this compound Catalysts
Catalyst deactivation and regeneration are critical aspects of industrial catalysis, impacting process efficiency and economics. However, there is a lack of available research data concerning the deactivation mechanisms (e.g., poisoning, coking, sintering) or potential regeneration methods for catalysts based on this compound or its direct derivatives. The stability of beryllium oxide supports is a known advantage, but specific studies on the life cycle of beryllium-based catalysts are not present in the surveyed literature.
Synergistic Catalysis Involving this compound and Other Metal Centers
Synergistic catalysis involves the simultaneous activation of substrates by two or more distinct catalysts, often leading to enhanced reactivity, new reaction pathways, or improved selectivity. While specific research on this compound in synergistic systems is limited, the use of beryllium oxide (derived from the acetate) in bimetallic or multi-metal catalysts is documented.
In these systems, BeO typically acts as a support that interacts with the primary catalytic metal. For example, gold catalysts dispersed on beryllium oxide have been prepared and studied. A notable example from patent literature is a silver-beryllium oxide catalyst used for the oxidation of ethylene. This catalyst is prepared by co-precipitating compounds of silver and beryllium, followed by reduction. The process suggests a cooperative effect between the silver and the beryllium oxide to achieve the desired catalytic performance. The development of bimetallic nanoparticles is a growing field, with the combination of two metals often yielding enhanced catalytic properties compared to their monometallic counterparts.
The table below lists potential synergistic systems involving beryllium-derived materials.
| Primary Metal | Beryllium Component | Potential Application | Citations |
| Silver (Ag) | Beryllium Oxide (BeO) | Ethylene oxidation | |
| Gold (Au) | Beryllium Oxide (BeO) | General catalysis | |
| Platinum Group Metals | Beryllium (in general) | Hydrocarbon conversion |
Materials Science and Nanotechnology Applications of Beryllium Acetate
Beryllium Acetate (B1210297) as a Precursor for Advanced Ceramic and Glass Materials Synthesis
Beryllium acetate is a key chemical precursor in the synthesis of advanced ceramics, most notably beryllium oxide (BeO) ceramics. samaterials.comontosight.ai The acetate compound is a moderately water-soluble crystalline source of beryllium that thermally decomposes to form beryllium oxide. nanochemazone.comamericanelements.com This process is advantageous for producing high-purity ceramic powders, which are essential for fabricating high-performance ceramic components.
Beryllium oxide ceramics are highly valued for their unique combination of high thermal conductivity and excellent electrical insulation properties. ontosight.aisamaterials.com The use of this compound as a precursor allows for precise control over the purity and particle size of the resulting BeO powder, which in turn influences the final properties of the sintered ceramic material. These ceramics are critical in applications where efficient heat dissipation is required alongside electrical isolation. ontosight.aisamaterials.com While specific research on this compound in glass formation is less detailed, its role as a source for beryllium oxide suggests its potential use in specialty beryllium-containing glasses, where BeO can be incorporated to modify properties such as refractive index and thermal stability.
Table 1: Properties and Applications of Beryllium Oxide Ceramics from this compound Precursors
| Property | Description | Application Area |
| High Thermal Conductivity | Conducts heat exceptionally well, comparable to some metals. samaterials.com | Heat sinks for high-power electronics, substrates for semiconductor chips. samaterials.com |
| Excellent Electrical Insulator | Prevents the flow of electric current. ontosight.aisamaterials.com | Insulator base plates in high-power transistors, electronic and electrical components. ontosight.aisamaterials.com |
| High Melting Point | Remains stable at very high temperatures. | Crucibles for high-temperature reactions, components for nuclear applications. samaterials.com |
| High Purity | Can be synthesized with very few impurities from acetate precursors. google.com | Advanced electronics, aerospace components where material purity is critical. samaterials.com |
Fabrication of Thin Films and Coatings Utilizing this compound Precursors
Acetates are recognized as excellent precursors for producing ultra-high purity compounds and nanoscale materials, making them suitable for various thin film deposition techniques. nanochemazone.comamericanelements.comamericanelements.com this compound solutions, in particular, provide a solubilized source of beryllium that can be used in methods like spin coating or chemical solution deposition. americanelements.com Upon thermal treatment, these precursor films convert into beryllium oxide thin films.
Beryllium oxide thin films are employed in semiconductor fabrication and vacuum deposition processes. samaterials.com Their high thermal conductivity and electrical insulating properties are beneficial for creating dielectric layers or heat-spreading coatings in microelectronics. samaterials.com Furthermore, beryllium coatings are developed for specialized applications such as protective layers on beryllium windows used in intense X-ray sources and for components in nuclear fusion reactors. researchgate.netiaea.org While methods like atomic layer deposition (ALD) and physical vapor deposition are common for these applications, the use of a this compound precursor in solution-based or chemical vapor deposition (CVD) processes remains a viable pathway for creating these functional films. researchgate.netnanomelbourne.com
Table 2: Potential Deposition Techniques for this compound-Derived Films
| Deposition Technique | Precursor Form | Process Description | Resulting Film Characteristics |
| Chemical Solution Deposition | This compound Solution | A solution is applied to a substrate (e.g., by spin-coating or dip-coating), followed by solvent evaporation and thermal decomposition to form the oxide film. | Good control over stoichiometry; can be a low-cost method. |
| Chemical Vapor Deposition (CVD) | Volatilized this compound | The precursor is vaporized and reacts on a heated substrate surface to form a solid film. google.com | Can produce highly conformal and pure films. |
| Spray Pyrolysis | This compound Solution | An aerosol of the precursor solution is sprayed onto a heated substrate, where it decomposes to form the film. | Suitable for large-area coatings. |
Development of this compound-Derived Nanomaterials (e.g., Nanoparticles, Nanowires) for Specialized Functions
The synthesis of nanomaterials often relies on chemical precursors that can be controlled to produce particles with specific sizes and morphologies. mdpi.commdpi.com Acetates are widely regarded as excellent precursors for creating nanoscale materials, including nanoparticles and nanopowders. americanelements.comamericanelements.comamericanelements.com this compound can be used in various synthesis routes, such as sol-gel or thermal decomposition, to produce beryllium oxide nanoparticles. samaterials.com
These beryllium-based nanomaterials have specialized functions. Beryllium nanoparticles, for instance, are high surface area materials that can be used in research and for the development of novel composites. americanelements.com While direct synthesis of this compound-derived nanowires is not extensively documented, analogous processes using other metal acetates, such as zinc acetate to form ZnO nanowires, suggest the potential for similar methodologies. semanticscholar.org Such one-dimensional nanostructures could leverage the unique properties of beryllium-containing materials for applications in nanoelectronics and sensors. semanticscholar.org Nanomaterials can exist in various forms, including zero-dimensional nanoparticles, one-dimensional nanowires, and two-dimensional thin films or nanolayers. mdpi.comanton-paar.com
Table 3: this compound-Derived Nanomaterials and Potential Functions
| Nanomaterial Type | Synthesis Approach from this compound | Potential Specialized Function |
| Beryllium Oxide Nanoparticles | Thermal decomposition or sol-gel processing of this compound. samaterials.com | High-performance fillers in polymer composites to enhance thermal conductivity; components in advanced catalysts. americanelements.com |
| Beryllium Nanoparticles | Reduction of a beryllium compound derived from this compound. | High surface area components for energetic materials or specialized alloys. americanelements.com |
| Beryllium-based Nanowires | (Potential) Vapor-liquid-solid (VLS) or solution-based growth, using this compound as the beryllium source. semanticscholar.org | Building blocks for nanoscale electronic or optoelectronic devices; high-strength components for nanocomposites. anton-paar.com |
Integration of this compound into Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters, known as secondary building units (SBUs), connected by organic linker molecules. researchgate.netwikipedia.orgsigmaaldrich.com The properties of a MOF are determined by the geometry of its SBU and the length of its organic linkers. sigmaaldrich.comlibretexts.org
Basic this compound, with its chemical formula Be₄O(C₂H₃O₂)₆, has a well-defined crystal structure featuring a central oxygen atom tetrahedrally coordinated to four beryllium atoms. researchgate.netwikipedia.org This structure is notably isostructural with basic zinc acetate. libretexts.orgwikiwand.com Basic zinc acetate is a well-known and widely used SBU for constructing famous MOFs, such as MOF-5. libretexts.org Given this structural analogy, basic this compound is a strong candidate for use as a pseudooctahedral SBU in the synthesis of novel MOFs. By replacing the acetate groups with rigid dicarboxylate linkers, it is theoretically possible to create extended, porous frameworks with a beryllium-based SBU, potentially leading to new materials with unique catalytic or gas storage properties.
Table 4: Comparison of Basic this compound and Basic Zinc Acetate as MOF Precursors
| Feature | Basic this compound (Be₄O(C₂H₃O₂)₆) | Basic Zinc Acetate (Zn₄O(C₂H₃O₂)₆) |
| Central Core | Oxygen atom tetrahedrally coordinated to four Be²⁺ ions. wikipedia.org | Oxygen atom tetrahedrally coordinated to four Zn²⁺ ions. libretexts.org |
| Bridging Ligands | Six acetate groups bridging the edges of the Be₄ tetrahedron. wikipedia.org | Six acetate groups bridging the edges of the Zn₄ tetrahedron. libretexts.org |
| Structural Analogy | Isostructural with basic zinc acetate. wikiwand.com | A common secondary building unit (SBU) for MOF synthesis (e.g., MOF-5). libretexts.org |
| Potential Role in MOFs | Can act as a pre-formed, rigid secondary building unit for creating new MOF architectures. | Proven to form robust, porous frameworks when combined with dicarboxylate linkers. libretexts.org |
Applications in Advanced Electronic, Optical, and Magnetic Materials Research utilizing this compound
This compound serves as a precursor to beryllium-containing materials that are critical in advanced electronic and optical systems. samaterials.comsamaterials.com The thermal decomposition of this compound to high-purity beryllium oxide is central to these applications. americanelements.com
In electronics, BeO ceramics are used where high heat dissipation and electrical insulation are simultaneously required, such as in substrates for high-power semiconductor devices and heat sinks. ontosight.aisamaterials.com In optical systems, the unique properties of beryllium metal and its compounds are highly valued. Beryllium is lightweight, stiff, and has excellent thermal stability, making it ideal for components in aerospace and satellite optical systems. wikipedia.orgmaterion.com Beryllium foil, which can be produced from beryllium precursors, is used in X-ray windows and for X-ray lithography due to its low X-ray absorption. samaterials.comnih.gov While beryllium itself is non-magnetic, its integration into components for electronic and optical systems used in magnetic environments (e.g., MRI machines) is an area of interest. samaterials.com
Table 5: Electronic and Optical Applications of this compound-Derived Materials
| Application | Material Form | Key Property Leveraged | Role of this compound |
| Electronic Substrates | Beryllium Oxide Ceramic | High thermal conductivity, high electrical resistivity. samaterials.com | Precursor for high-purity BeO powder. samaterials.com |
| Aerospace Optical Systems | Beryllium Metal or AlBeMet Mirrors | High stiffness-to-weight ratio, thermal stability. wikipedia.orgmaterion.com | A starting compound in the multi-step production of high-purity beryllium. |
| X-ray Windows | Beryllium Foil | Low atomic number, leading to high X-ray transparency. samaterials.com | Precursor for producing the high-purity beryllium needed for foils. nih.gov |
| High-Frequency Electronics | Beryllium Oxide Ceramic | Electrical insulation, heat dissipation. ontosight.ai | Source for creating specialized BeO ceramic components. ontosight.ai |
This compound in Composite Materials and Hybrid Systems Research
This compound is a potential precursor for introducing beryllium or beryllium compounds into advanced composite materials. By heating this compound, one can form beryllium oxide, which can then be incorporated as a reinforcing phase in metal, polymer, or ceramic matrix composites.
Research has been conducted on nanophase beryllium/carbon composites (Be/Be₂C/C), which are lightweight yet extremely tough materials suitable for aerospace applications. nasa.gov this compound could serve as a source for the beryllium carbide phase through carbothermal reduction. In another area, beryllium is used to create metal matrix composites, such as aluminum-beryllium alloys (e.g., AlBeMet), which have a lower density and higher stiffness than aluminum alone and are used in aerospace structures and optical systems. wikipedia.orgmaterion.com The development of hybrid systems, such as depositing beryllium oxide coatings on other materials to create functionally graded systems, is another area where this compound could be utilized as a precursor.
Table 6: Beryllium-Containing Composites and the Role of this compound
| Composite System | Composition | Enhanced Properties | Potential Role of this compound |
| Beryllium/Carbon Nanophase | Functionally graded layers of Be, Be₂C, and nanophase carbon. nasa.gov | High toughness, unsurpassed strength-to-weight ratio. nasa.gov | Precursor for the beryllium carbide (Be₂C) phase. |
| Metal Matrix Composites (MMC) | Beryllium particles in an aluminum matrix (e.g., AlBeMet). materion.com | High specific stiffness, low density, tailorable thermal expansion. wikipedia.orgmaterion.com | A starting material for producing the high-purity beryllium powder used in the composite. |
| Ceramic Matrix Composites (CMC) | Beryllium oxide particles/fibers in a ceramic matrix. | Enhanced thermal conductivity and mechanical strength. | Precursor for synthesizing the BeO reinforcing phase. |
Surface Functionalization and Interface Engineering Using this compound Compounds
Surface functionalization involves modifying the surface of a material to impart new properties. This compound can be used in this context due to its chemical reactivity and interaction with various surfaces. Studies evaluating surface sampling methods have inherently investigated the adsorption and recovery of this compound from different substrates, including polystyrene, glass, and aluminum. researchgate.netrsc.org
These studies show that this compound interacts with and can be deposited onto these surfaces. researchgate.netrsc.org This suggests its potential use in solution-based processes to modify surface chemistry. For example, a surface could be treated with a this compound solution, followed by thermal treatment to create a thin, conformal layer of beryllium oxide. This would effectively alter the surface energy, chemical reactivity, and thermal or electrical properties of the substrate. This approach is a form of interface engineering, where the boundary layer between two materials is precisely controlled to enhance the performance of a device or system, for instance, by improving adhesion or creating a functional barrier. The concept of using chemically bound polymers for surface functionalization of nanoparticles is also a relevant advanced technique. americanelements.com
Table 7: Interaction of this compound with Various Surfaces
| Surface Material | Interaction/Finding from Surface Studies | Potential Application in Surface Engineering |
| Polystyrene | This compound can be effectively deposited and recovered, indicating surface adhesion. researchgate.netrsc.org | Modification of polymer surfaces to enhance thermal stability or create a ceramic-like surface layer. |
| Glass | Shows interaction with this compound deposits. researchgate.net | Functionalization of glass surfaces for optical coatings or to alter chemical resistance. |
| Aluminum | This compound can be sampled from aluminum surfaces. rsc.org | Creation of dielectric or corrosion-resistant BeO layers on aluminum components. |
Computational Chemistry and Quantum Mechanical Modeling of Beryllium Acetate Systems
Density Functional Theory (DFT) Calculations for Electronic Structure, Bonding, and Reactivity of Beryllium Acetate (B1210297)
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure of beryllium-containing compounds. mpg.de It allows for the calculation of ground-state properties by focusing on the electron density rather than the complex many-electron wavefunction. mpg.de For a system like beryllium acetate, DFT calculations can elucidate the nature of the bonding between the beryllium cation and the acetate ligands.
Theoretical studies on various beryllium complexes demonstrate that DFT methods, such as B3LYP, are employed to optimize molecular geometries and calculate electronic properties. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. ekb.eg The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial descriptor of chemical reactivity and stability. ekb.eg
Bonding analysis in beryllium compounds is often performed using techniques like Natural Bond Orbital (NBO) analysis, which can be coupled with DFT calculations. This approach provides information on charge distribution, orbital interactions, and the nature of the coordinate bonds between the beryllium and oxygen atoms of the acetate groups. For instance, in studies of beryllium-hydrocarbon complexes, DFT has been used to confirm stable, charge-symmetric structures. researchgate.net Similar principles would be applied to this compound to quantify the covalent versus ionic character of the Be-O bonds and to understand the influence of the acetate ligands on the electronic environment of the beryllium center.
Table 1: Representative DFT-Calculated Properties for a Hypothetical this compound Monomer Note: This data is illustrative and based on typical results from DFT calculations on similar metal-organic compounds, as specific literature values for monomeric this compound are scarce.
| Parameter | DFT Functional | Basis Set | Calculated Value |
|---|---|---|---|
| Be-O Bond Length | B3LYP | 6-311++G(d,p) | 1.65 Å |
| C=O Bond Length | B3LYP | 6-311++G(d,p) | 1.25 Å |
| C-O Bond Length | B3LYP | 6-311++G(d,p) | 1.30 Å |
| O-Be-O Angle | B3LYP | 6-311++G(d,p) | 109.5° (tetrahedral) |
| HOMO Energy | B3LYP | 6-311++G(d,p) | -7.2 eV |
| LUMO Energy | B3LYP | 6-311++G(d,p) | -0.5 eV |
| HOMO-LUMO Gap | B3LYP | 6-311++G(d,p) | 6.7 eV |
| Mulliken Charge on Be | B3LYP | 6-311++G(d,p) | +1.75 e |
Ab Initio and Post-Hartree-Fock Methods for High-Accuracy Electronic Structure Determination of this compound
For higher accuracy in electronic structure calculations, particularly for systems where electron correlation is significant, ab initio and post-Hartree-Fock methods are employed. These methods, while computationally more expensive than DFT, provide a more rigorous solution to the electronic Schrödinger equation. Methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are considered benchmarks for accuracy.
Ab initio molecular orbital studies have been successfully used to investigate the hydration energies of the beryllium ion (Be²⁺). acs.org Such studies calculate the enthalpy and free energy changes associated with the coordination of water molecules in the first and second hydration shells. acs.org For example, calculations at the MP2(FULL)/6-311++G** level have determined the free energy for completing the first hydration shell of Be²⁺ to be -352.0 kcal/mol, which accounts for a significant portion of the experimental hydration energy. acs.org These computational approaches could be extended to this compound in solution to determine the energetics of solvent-ligand exchange and the stability of various solvated species.
While direct post-Hartree-Fock calculations on this compound are not prominent in the literature, the methodology is well-established for providing benchmark data against which less computationally expensive methods like DFT are often validated.
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior of this compound
Molecular Dynamics (MD) simulations are a cornerstone for studying the dynamic behavior of molecules and their interactions in solution. mdpi.comresearchgate.net For this compound, MD simulations can provide critical insights into its conformational flexibility, the structure of its hydration shell, and the dynamics of ion pairing with acetate ligands.
Ab initio MD simulations have been used to study the speciation of beryllium complexes in aqueous solution, revealing details about ligand exchange mechanisms and the stability of different coordination geometries. waikato.ac.nz Classical MD simulations, which use force fields to describe interatomic interactions, have been applied to study various acetate salt solutions. ucl.ac.ukarxiv.org These simulations can model systems over longer timescales (nanoseconds to microseconds) to observe processes like the formation and dissociation of contact ion pairs between the cation and the acetate anion. arxiv.org
In the context of this compound, an MD simulation would typically involve placing the molecule or its constituent ions in a box of explicit water molecules. The simulation would track the trajectories of all atoms over time, allowing for the analysis of:
Radial Distribution Functions (RDFs): To determine the average distances and coordination numbers of water molecules and acetate ions around the beryllium center. waikato.ac.nzucl.ac.uk
Conformational Dynamics: To explore the flexibility of the acetate ligands and the potential for different binding modes (e.g., monodentate vs. bidentate).
Mean Residence Times: To quantify the lability of water molecules in the first hydration shell, providing insight into ligand exchange kinetics.
Studies on the hydration of the Be²⁺ ion show a highly structured and inert first hydration shell, typically with four water molecules in a tetrahedral arrangement. waikato.ac.nzresearchgate.net MD simulations of this compound would explore how the acetate ligands perturb this hydration structure.
Computational Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis) for this compound
Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions, aiding in structure elucidation.
Infrared (IR) Spectroscopy: The prediction of IR spectra is commonly achieved by performing a vibrational frequency analysis on a DFT-optimized geometry. chemrxiv.orgarxiv.org The calculated frequencies correspond to the normal modes of vibration (e.g., Be-O stretches, acetate bending modes). These theoretical frequencies are often scaled by an empirical factor to improve agreement with experimental data. Recent advancements combine machine learning with quantum mechanical methods to enhance the accuracy and efficiency of IR spectra prediction. chemrxiv.orgarxiv.org
UV-Vis Spectroscopy: The electronic absorption spectra in the UV-Vis range are predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT could predict the wavelengths of maximum absorption (λ_max) corresponding to charge-transfer transitions between the acetate ligands and the beryllium ion.
A combined approach using MD simulations to generate representative snapshots of the molecule in solution, followed by QM calculations of the spectra for each snapshot, can provide a Boltzmann-weighted average spectrum that accounts for conformational and environmental effects. rsc.org
Table 2: Hypothetical Computationally Predicted Vibrational Frequencies for this compound Note: This table is illustrative, showing the types of results obtained from vibrational frequency calculations. Specific values would require dedicated computation.
| Vibrational Mode | Calculated Frequency (cm⁻¹, unscaled) | Predicted Intensity |
|---|---|---|
| Be-O Symmetric Stretch | 750 | High |
| Be-O Asymmetric Stretch | 890 | Medium |
| C=O Symmetric Stretch | 1650 | High |
| C-O Symmetric Stretch | 1420 | Medium |
| CH₃ Rocking | 1050 | Low |
Force Field Development and Validation for this compound-Containing Systems
The accuracy of large-scale classical molecular dynamics simulations depends critically on the quality of the underlying force field (FF), which is a set of parameters describing the potential energy of the system. nih.gov For many common organic molecules and biomolecules, well-validated force fields like AMBER, CHARMM, and OPLS exist. virtualchemistry.orgwustl.edunih.gov However, parameters for less common species, such as beryllium complexes, often need to be developed.
The process of developing force field parameters for a new molecule like this compound typically involves:
Quantum Mechanical (QM) Calculations: High-level QM calculations (usually DFT) are performed on the molecule and its fragments to obtain data on bond lengths, angles, dihedral angles, and intermolecular interaction energies. nih.gov
Parameter Fitting: The functional forms of the force field (e.g., harmonic bonds, Lennard-Jones potentials) are fitted to the QM data. For instance, potential energy curves are calculated by scanning bond lengths or angles at the QM level, and the corresponding FF parameters (force constants, equilibrium values) are adjusted to reproduce these curves. nih.gov
Charge Derivation: Atomic partial charges are derived to reproduce the QM electrostatic potential (ESP).
Validation: The new parameters are tested by running MD simulations and comparing the results against available experimental data (e.g., density, heat of vaporization, crystal structure) or higher-level QM calculations. nih.gov
A study on developing AMBER-compatible force-field parameters for other metal-organic beryllium complexes used a relaxed scan procedure with DFT calculations to determine parameters for angular coordinates. nih.gov A similar, systematic approach would be necessary to create a reliable force field for this compound to be used in MD simulations of larger systems or condensed phases.
Quantitative Structure-Activity Relationship (QSAR) Studies in the Context of Theoretical Reactivity of this compound
Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of compounds with their physical, chemical, or biological activity. rsc.org In the context of theoretical reactivity, QSAR can be used to predict how changes in molecular structure will affect reactivity descriptors.
While specific 3D-QSAR studies focused on the reactivity of this compound are not found in the reviewed literature, the methodology can be described. A QSAR study for this compound would involve:
Dataset Generation: Creating a set of related beryllium carboxylate compounds with varying substituents.
Descriptor Calculation: Using computational methods (like DFT) to calculate a range of molecular descriptors for each compound. These can include electronic descriptors (HOMO/LUMO energies, dipole moment, partial charges), steric descriptors (molecular volume, surface area), and topological descriptors. ekb.egrsc.org
Model Building: Using statistical techniques like Partial Least Squares (PLS) to build a mathematical model that links the descriptors to a known reactivity measure (e.g., a reaction rate constant or activation energy). acs.org
Model Validation: Testing the predictive power of the model using an external set of compounds not included in the training set. rsc.org
For this compound, a QSAR model could potentially predict its Lewis acidity or its propensity to undergo ligand substitution based on descriptors derived from its computed electronic structure. Such models are particularly powerful in medicinal chemistry and toxicology for predicting the properties of novel compounds without the need for synthesis and testing. acs.orgacs.org
Prediction of Crystallographic Parameters and Polymorphism through Computational Approaches for this compound
Computational crystal structure prediction (CSP) is an emerging field that aims to predict the stable crystal structures of a molecule from its chemical diagram alone. This is particularly relevant for compounds that exhibit polymorphism—the ability to exist in multiple crystal forms with different physical properties.
Experimental evidence shows that the related compound, basic beryllium oxyacetate, exhibits unusual polymorphism, transitioning from a high-symmetry cubic phase to a lower-symmetry orthorhombic structure upon heating. researchgate.netdtic.mildtic.mil This known complexity suggests that simple this compound could also have a rich polymorphic landscape.
CSP methods typically involve two main steps:
Structure Generation: A large number of plausible crystal packing arrangements are generated using search algorithms, considering different space groups and molecular conformations.
Energy Ranking: The generated structures are ranked based on their calculated lattice energies. This is usually done with a combination of force field calculations for speed and more accurate DFT-based methods for refining the energies of the most promising low-energy structures.
Predicting the final, experimentally observed polymorph requires not just identifying the thermodynamically most stable structure but also considering kinetic factors, as metastable forms are often isolated in practice. While no specific CSP studies on this compound were identified, the existence of polymorphism in the related basic this compound makes it a prime candidate for such computational investigation. researchgate.netdtic.mildtic.mil
Advanced Analytical Chemistry Techniques for Research Characterization of Beryllium Acetate
Chromatographic Separations Coupled with Mass Spectrometry for Purity Profiling and Impurity Identification of Beryllium Acetate (B1210297).researchgate.netnih.gov
The determination of purity and the identification of trace-level impurities are critical aspects of characterizing beryllium acetate for research applications. researchgate.net Chromatographic techniques, particularly when coupled with mass spectrometry (MS), offer powerful tools for this purpose. medistri.swissmdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a primary method for analyzing volatile and semi-volatile impurities that may be present in this compound samples. medistri.swissresearchgate.net The process involves separating compounds in a gaseous mobile phase based on their physicochemical properties as they interact with a stationary phase within a capillary column. medistri.swiss Following separation, the individual components are introduced into the mass spectrometer, where they are ionized and fragmented. medistri.swiss The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification by comparison to spectral libraries or through interpretation of fragmentation patterns. nih.govmedistri.swiss This technique is essential for identifying residual solvents, byproducts from synthesis, or degradation products. medistri.swiss
Liquid Chromatography-Mass Spectrometry (LC-MS) is a complementary technique that is particularly useful for the analysis of non-volatile or thermally labile impurities. researchgate.netmdpi.com In LC-MS, separation occurs in a liquid mobile phase. mdpi.com The coupling of high-performance liquid chromatography (HPLC) with MS, often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), allows for the sensitive detection and identification of a wide range of impurities. nih.govmdpi.comnih.gov Accurate mass measurements obtained from high-resolution mass spectrometry (HRMS) can further aid in the elucidation of the elemental composition of unknown impurities. nih.gov
The data generated from these hyphenated techniques are crucial for establishing the purity profile of this compound and for understanding potential degradation pathways.
Table 1: Comparison of Chromatographic Techniques for Impurity Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation of volatile/semi-volatile compounds in a gaseous mobile phase, followed by mass analysis. medistri.swiss | Separation of non-volatile/thermally labile compounds in a liquid mobile phase, followed by mass analysis. mdpi.com |
| Typical Analytes | Residual solvents, volatile byproducts. medistri.swiss | Non-volatile impurities, degradation products, salts. researchgate.net |
| Ionization Techniques | Electron Ionization (EI), Chemical Ionization (CI). nih.gov | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). mdpi.com |
| Key Advantage | High resolution for volatile compounds. mdpi.com | Broad applicability for non-volatile and polar compounds. mdpi.com |
High-Resolution Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Analysis and Isotopic Ratio Determination of Beryllium.nih.govresearchgate.net
High-resolution inductively coupled plasma mass spectrometry (HR-ICP-MS) stands as a premier technique for the precise elemental analysis and isotopic ratio determination of beryllium in various matrices. researchgate.netnih.govthermofisher.com This method offers exceptional sensitivity and the ability to distinguish analytes from spectral interferences, which is crucial for accurate quantification at trace and ultra-trace levels. researchgate.netthermofisher.commdpi.com
In ICP-MS, a sample solution is introduced into a high-temperature argon plasma, which atomizes and ionizes the constituent elements. nih.gov These ions are then guided into a mass spectrometer, where they are separated based on their mass-to-charge ratio. nih.gov The high-resolution capabilities of sector-field mass spectrometers allow for the physical separation of the beryllium isotope (⁹Be) from potential isobaric interferences, which are atoms or molecules of different elements that have the same nominal mass. nih.govthermofisher.com
While beryllium is monoisotopic (⁹Be), challenges in its analysis can arise from its high first ionization potential and potential space-charge effects. nih.govspectroscopyonline.com HR-ICP-MS helps to mitigate these issues, providing high precision and accuracy. researchgate.netresearchgate.net Research has demonstrated that using HR-ICP-MS can significantly improve the precision of ⁹Be analysis, achieving precision in the range of 0.1 to 1.4%. researchgate.netnih.govresearchgate.net
Furthermore, multi-collector ICP-MS (MC-ICP-MS) is a specialized form of HR-ICP-MS that is particularly adept at high-precision isotopic ratio measurements. rsc.org This is critical for applications involving isotopic tracers or for determining the provenance of materials. rsc.org
Table 2: Key Parameters in HR-ICP-MS Analysis of Beryllium
| Parameter | Significance | Typical Considerations |
| Mass Resolution | Ability to separate ⁹Be from potential isobaric interferences. thermofisher.com | High resolution is essential for accurate quantification. thermofisher.com |
| Sensitivity | Determines the limit of detection for beryllium. mdpi.com | Can be enhanced with a jet interface and desolvating nebulizer. thermofisher.com |
| Plasma Conditions | Affects the ionization efficiency of beryllium. nih.gov | Optimization of plasma power and gas flow rates is necessary. spectroscopyonline.com |
| Internal Standardization | Corrects for instrumental drift and matrix effects. irsst.qc.ca | Use of an appropriate internal standard like ⁶Li. irsst.qc.ca |
Thermal Analysis Techniques (e.g., TGA, DSC, DTA) for Investigating Thermal Stability and Decomposition Pathways of this compound.americanelements.com
Thermal analysis techniques are indispensable for characterizing the thermal stability and decomposition behavior of this compound. news-medical.netresearchgate.net These methods measure changes in the physical and chemical properties of a material as a function of temperature. news-medical.netresearchgate.net
Thermogravimetric Analysis (TGA) provides quantitative information about changes in a sample's mass with increasing temperature. news-medical.net For this compound, TGA can be used to determine the temperatures at which decomposition events occur and the mass loss associated with each step. americanelements.com this compound is known to decompose upon heating to form beryllium oxide. americanelements.com The TGA curve would show a distinct mass loss corresponding to the loss of acetate groups as volatile products.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. news-medical.net DSC can detect endothermic and exothermic transitions, such as melting, crystallization, and decomposition. news-medical.netslideshare.net The data from DSC can provide information on the enthalpy changes associated with the decomposition of this compound.
Differential Thermal Analysis (DTA) is similar to DSC but measures the temperature difference between the sample and a reference. researchgate.netslideshare.net It is also used to detect thermal events and can be used to determine the decomposition temperature of this compound. researchgate.net
The combination of these techniques provides a comprehensive understanding of the thermal properties of this compound, which is crucial for its handling and application in processes involving elevated temperatures.
Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox Behavior and Electron Transfer Processes of this compound.
CV involves scanning the potential of an electrode and measuring the resulting current. This technique can be used to probe the electrochemical behavior of the acetate anion and any potential interactions with the beryllium cation in solution. For instance, the oxidation of acetate at an electrode surface could be studied in the presence and absence of beryllium ions to understand if complexation affects the redox potential or reaction kinetics.
Furthermore, if this compound is used as a precursor in the synthesis of other materials or in solutions containing other redox-active species, CV can be employed to monitor the reaction progress or to characterize the electrochemical properties of the final product.
Hyphenated Techniques for Comprehensive Characterization (e.g., TGA-IR, GC-ICP-MS) of this compound.
Hyphenated techniques, which combine two or more analytical methods, provide a more comprehensive characterization of materials by leveraging the strengths of each individual technique. perkinelmer.comgcms.cz
Thermogravimetric Analysis-Infrared Spectroscopy (TGA-IR) is a powerful tool for identifying the gaseous products evolved during the thermal decomposition of this compound. perkinelmer.comptgeindhoven.nl As the sample is heated in the TGA, the evolved gases are transferred to an infrared spectrometer. perkinelmer.comptgeindhoven.nl The IR spectra of the evolved gases can identify the functional groups and, consequently, the specific molecules being released at different temperatures. ptgeindhoven.nl This allows for a detailed understanding of the decomposition pathway. For this compound, one would expect to detect the evolution of gases such as carbon dioxide and acetone (B3395972) or acetic anhydride (B1165640), depending on the decomposition mechanism. researchgate.net
Gas Chromatography-Inductively Coupled Plasma-Mass Spectrometry (GC-ICP-MS) is another valuable hyphenated technique, particularly for the speciation of volatile beryllium compounds. While this compound itself is not volatile, this technique could be applied to analyze any volatile organoberyllium impurities that might be present. The gas chromatograph separates the volatile compounds, and the ICP-MS serves as a highly sensitive, element-specific detector for beryllium. gcms.cz
These hyphenated methods provide a multi-dimensional analysis that is often necessary for a complete understanding of the chemical and physical properties of this compound.
Quality Control and Reference Material Development for this compound in Research Laboratories.researchgate.net
Ensuring the quality and consistency of this compound used in research is paramount for obtaining reliable and reproducible results. This involves the implementation of robust quality control (QC) procedures and the use of certified reference materials (CRMs). thermofisher.comanalytika.net
Quality Control (QC) in a research laboratory setting involves a series of analytical tests to verify the identity, purity, and composition of this compound. These tests would typically include the advanced analytical techniques discussed in the preceding sections. For instance, ICP-MS would be used to confirm the beryllium content, while LC-MS or GC-MS would be employed to assess the purity and identify any impurities. mdpi.comvimta.com The results of these QC tests are compared against pre-defined specifications to ensure the material is suitable for its intended use.
Certified Reference Materials (CRMs) are "gold standard" materials with accurately determined properties that are used for calibrating analytical instruments and validating analytical methods. thermofisher.comscpscience.com For beryllium analysis, CRMs are available as solutions with a certified concentration of beryllium, often prepared from high-purity beryllium compounds like this compound. thermofisher.com These CRMs are manufactured under a stringent quality management system, such as ISO 17034, and their traceability to national or international standards is well-documented. thermofisher.comanalytika.net The use of CRMs in the analysis of this compound ensures the accuracy and comparability of measurement results across different laboratories and over time.
Table 3: Aspects of Quality Control and Reference Material Use
| Aspect | Description | Importance |
| Identity | Confirmation that the material is indeed this compound. | Ensures the correct substance is being used in experiments. |
| Purity Assay | Quantification of the amount of this compound in the material. | Crucial for accurate stoichiometry in reactions and formulations. |
| Impurity Profile | Identification and quantification of any impurities present. vimta.com | Impurities can affect the chemical and physical properties of the material. |
| Instrument Calibration | Use of CRMs to establish the relationship between the instrument signal and the analyte concentration. scpscience.com | Essential for accurate quantitative analysis. scpscience.com |
| Method Validation | Use of CRMs to demonstrate that an analytical method is fit for its intended purpose. thermofisher.com | Ensures the reliability of the analytical data generated. |
Micro-Spectroscopic Techniques for Spatially Resolved Analysis (e.g., Micro-Raman, Micro-XRF) of this compound.
Micro-spectroscopic techniques are powerful for obtaining chemical information on a microscopic scale, providing insights into the spatial distribution and homogeneity of this compound samples. bruker.comxos.com
Micro-Raman Spectroscopy is a non-destructive technique that provides information about the vibrational modes of molecules. By focusing a laser beam to a small spot on the sample, a Raman spectrum can be collected from that specific area. This spectrum is a chemical fingerprint of the material, allowing for the identification of this compound and any other phases or impurities present. Raman mapping can be performed to visualize the spatial distribution of different components within a sample, which is useful for assessing homogeneity or identifying localized impurities.
Micro-X-ray Fluorescence (Micro-XRF) is an elemental analysis technique that can map the distribution of elements within a sample with high spatial resolution. bruker.comdergipark.org.tr A focused X-ray beam excites atoms in the sample, causing them to emit characteristic fluorescent X-rays. horiba.com By detecting these X-rays, the elemental composition of a small spot can be determined. dergipark.org.tr Since XRF can detect beryllium, this technique can be used to map the distribution of beryllium within a sample, which can be useful for studying the uniformity of coatings or the composition of heterogeneous materials containing this compound. ptgeindhoven.nldergipark.org.tr
These micro-spectroscopic techniques provide a level of detail that is not achievable with bulk analytical methods and are invaluable for understanding the microstructure and chemical composition of this compound at a microscopic level.
Environmental Geochemistry and Transformation Research of Beryllium Acetate in Academic Contexts
Geochemical Pathways of Beryllium Acetate (B1210297) Formation and Degradation in Natural Environments
The formation of beryllium acetate in natural environments is not a primary mineralogical process but rather a result of specific geochemical conditions. Its genesis is intrinsically linked to the presence of both a beryllium source and acetate, an organic anion. Beryllium is naturally released into soil and water through the weathering of rocks and minerals. researchgate.net Acetate is commonly produced in anaerobic environments through the microbial degradation of organic matter. vliz.be
Formation: In environments characterized by low pH and the availability of acetate, such as in organic-rich soils, sediments, or certain industrial waste sites, beryllium ions (Be²⁺) can form complexes with acetate ions. epa.gov The formation of soluble beryllium-acetate complexes can enhance the mobilization of beryllium from its mineral sources. Research into basic this compound has shown it can be synthesized by reacting basic beryllium carbonate with hot acetic acid, a process that could be mimicked in localized, acidic environmental compartments rich in organic acids. wikipedia.org
Degradation: this compound is subject to degradation primarily through hydrolysis. epa.gov As the pH of the environment increases towards neutral or alkaline conditions, this compound will hydrolyze to form insoluble beryllium hydroxide (B78521) [Be(OH)₂]. epa.gov This transformation effectively removes beryllium from the dissolved phase, precipitating it into soils and sediments. cdc.gov The elemental nature of beryllium means it cannot be ultimately degraded, but its compounds can be transformed, altering their speciation, mobility, and bioavailability. cdc.govcdc.gov
Sorption, Desorption, and Mobility Studies of Beryllium Species in Soil and Aquatic Systems
The mobility of beryllium in the environment is largely controlled by sorption and desorption processes at the solid-water interface. The presence of acetate can play a significant role in these processes by forming soluble complexes that compete with sorption sites on soil particles.
Sorption and Desorption: Research indicates that beryllium sorption is strongly dependent on pH, mineralogy, and the presence of organic ligands. upenn.edu Sorption generally increases with increasing pH. nih.govresearchgate.net However, studies using leaching procedures that include acetic acid, such as the Toxicity Characteristic Leaching Procedure (TCLP), have demonstrated that acetate can enhance the desorption of beryllium from soils. nih.gov This suggests that in environments where acetate is present, the mobility of beryllium could be significantly higher compared to systems dominated by inorganic ligands. One study found that the amount of desorbed beryllium was significantly higher in the TCLP leachate (which contains acetic acid) compared to inorganic leachates. nih.gov
Mobility: The formation of beryllium-acetate complexes increases the concentration of beryllium in the dissolved phase, thereby increasing its potential for transport in groundwater and surface water. However, this mobility is often limited. In most natural waters, the pH is in a range (6-8) where beryllium hydroxide has very low solubility, leading to precipitation and immobilization. epa.gov Even in acidic soils, where the dissolved Be²⁺ ion is the dominant species, its mobility can be constrained by strong sorption to soil components. epa.gov Studies have shown that despite potential mobilization by organic acids, beryllium retention in soils can be high, indicating that it is not easily leached into groundwater. nih.govacs.org
Interactive Table: Effect of Leaching Solution on Beryllium Desorption This table summarizes findings on beryllium desorption from contaminated soils using various leaching solutions, highlighting the enhanced mobility in the presence of acetate (a component of the TCLP solution).
| Leaching Solution | pH | Key Components | Mean Be Desorbed (µg/kg) | Relative Desorption | Source |
| MWEP | ~7.0 | Inorganic Salts | 31.1 | Low | nih.gov |
| SPLP | ~4.2 | Sulfuric/Nitric Acid | 58.5 | Moderate | nih.gov |
| SARS | ~4.5 | Sulfuric/Nitric Acid | 128 | High | nih.gov |
| TCLP | ~4.9 | Acetic Acid | >142 (calculated from %) | Very High | nih.gov |
Speciation Analysis of Beryllium in Environmental Matrices using Advanced Techniques
Determining the chemical form, or speciation, of beryllium in environmental samples is critical for understanding its toxicity and geochemical behavior. While this compound is a specific compound, in the environment, beryllium exists as a mixture of different species.
Advanced analytical techniques are required to differentiate these forms. researchgate.netmdpi.com
Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are highly sensitive methods used for quantifying the total concentration of beryllium, even at ultra-trace levels. mdpi.com
To determine speciation, these detection techniques are often coupled with separation methods like liquid chromatography (LC) or capillary electrophoresis (CE) . This allows for the separation of free beryllium ions (Be²⁺), inorganic complexes (e.g., Be(OH)₂), and organic complexes, such as this compound or beryllium complexed with humic substances.
Computational modeling and spectroscopic techniques like Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS) are also used in research to infer the binding mechanisms of beryllium to soil components, including chemisorption to organic functional groups. researchgate.net
These methods are essential for identifying the conditions under which this compound might form and persist in complex environmental matrices like soil and water. researchgate.netmdpi.com
Beryllium Biogeochemical Cycling and Its Interplay with Organic Ligands in Research Models
The biogeochemical cycle of beryllium is influenced by its interaction with biological systems and organic matter. Organic ligands, including simple ones like acetate, play a pivotal role in this cycle.
Acetate is a key intermediate in the microbial carbon cycle, produced during the fermentation and anaerobic respiration of organic matter. vliz.be The interplay between microbial communities and beryllium geochemistry is therefore significant.
Complexation: In research models, organic ligands are shown to form stable, soluble complexes with metal ions, which can prevent their precipitation or sorption. cmpcollege.ac.in Acetate can act as such a ligand for beryllium, potentially increasing its bioavailability. nih.gov
Microbial Influence: Microbial activity can both produce and consume acetate. The production of acetate in anoxic micro-sites can lead to the mobilization of beryllium. Conversely, the consumption of acetate by other microbes would lead to the breakdown of the beryllium-acetate complex, likely resulting in the precipitation of beryllium as beryllium hydroxide. vliz.beepa.gov
Resistance to Desorption: Some studies indicate that beryllium sorbed to organic matter can be more resistant to desorption compared to beryllium sorbed to mineral surfaces, highlighting the important role of organic matter composition in controlling beryllium's fate. upenn.edu
Therefore, the biogeochemical cycling of beryllium is a dynamic process where the formation and degradation of complexes like this compound are closely tied to the microbial cycling of organic carbon.
Transformation Mechanisms of this compound under Varying Environmental Conditions (e.g., pH, Eh, Microbial Activity)
The persistence and form of this compound in the environment are dictated by a range of physicochemical and biological factors. The transformation of beryllium from one compound to another is a key aspect of its geochemistry. cdc.gov
pH: This is the master variable controlling beryllium speciation. In acidic conditions (pH < 5), beryllium is more likely to exist as the soluble Be²⁺ ion or as a complex with ligands like acetate. epa.gov As pH rises (pH 5-8), hydrolysis dominates, leading to the formation of insoluble beryllium hydroxide and hydrated complexes, effectively degrading any this compound present. epa.gov
Redox Potential (Eh): Beryllium itself is not redox-sensitive under typical environmental conditions. However, the Eh of the system strongly influences microbial activity, which in turn controls the production and consumption of organic ligands like acetate. Anoxic conditions favor acetate production, creating a potential for this compound formation.
Microbial Activity: As discussed, microbes are central to the acetate cycle. Their metabolic processes can either generate the acetate needed for complexation or consume it, leading to the degradation of the complex. vliz.be
Aging and Mineral Interaction: Over time, beryllium in soils can become incorporated into more resistant mineral phases, a process known as aging. acs.org This can involve the transformation from more labile forms, like adsorbed beryllium or simple complexes, into structures that are part of the mineral lattice itself, making the beryllium less bioavailable. nih.govacs.org
Interactive Table: Influence of Environmental Factors on this compound Transformation
| Factor | Condition | Predominant Beryllium Species/Process | Effect on this compound | Source |
| pH | Low (<5) | Soluble Be²⁺, Be-acetate complexes | Formation/Persistence Favored | epa.gov |
| Neutral to High (>5) | Insoluble Be(OH)₂, hydrated complexes | Degradation via Hydrolysis | epa.gov | |
| Eh | Reducing (Anoxic) | Microbial acetate production | Formation Potential Increases | vliz.be |
| Oxidizing (Oxic) | Microbial acetate consumption | Degradation Potential Increases | vliz.be | |
| Microbial Activity | High (Acetogenesis) | Acetate production | Formation Potential Increases | vliz.be |
| High (Acetate Consumption) | Acetate degradation | Degradation of Complex | vliz.be | |
| Time | Increasing | Incorporation into resistant mineral phases | Decreased abundance (transformation) | acs.org |
Chemical Transformation Mechanisms in Environmental Remediation Research of Beryllium Contamination (focus on chemical processes)
Research into the remediation of beryllium-contaminated sites often focuses on understanding and manipulating the chemical transformations of beryllium to either immobilize it or extract it.
Immobilization: Remediation strategies can aim to promote the transformation of mobile beryllium species into insoluble forms. This can involve adjusting the soil pH upwards to induce the precipitation of beryllium hydroxide, effectively sequestering the beryllium in the solid phase.
Extraction (Soil Washing): Conversely, remediation can involve extracting beryllium from the soil. This leverages chemical transformations that increase beryllium's solubility. The use of chelating agents or acidic solutions can desorb beryllium from soil particles. Research using the TCLP method, which employs acetic acid, demonstrates this principle: the acetate ligand forms a soluble complex with beryllium, facilitating its removal from the soil matrix. nih.gov This highlights how understanding the formation of this compound is directly relevant to developing soil washing technologies for beryllium contamination.
The efficiency of these remediation techniques depends on a thorough understanding of the site-specific geochemistry, including soil type, pH, and the forms of beryllium present. nih.govacs.org
Aquatic Photochemistry of this compound and Related Compounds
Photochemistry involves chemical reactions initiated by the absorption of light. In aquatic environments, photochemical processes can be important degradation pathways for certain contaminants.
General principles of metal-organic complex photochemistry suggest potential pathways. For instance, the photodegradation of other metal-ligand complexes, such as Fe(III)-NTA, involves a photoredox process where the metal is reduced and the organic ligand is oxidized and degraded. nih.gov It is conceivable that a similar process could occur with this compound, where absorption of solar radiation leads to the degradation of the acetate ligand. This would indirectly affect beryllium's fate by releasing the Be²⁺ ion, which would then be subject to hydrolysis and precipitation depending on the water's pH. However, without specific experimental data, this remains a hypothetical pathway. Research in the broader field of photocatalytic degradation using metal complexes to break down organic pollutants is active, but these studies typically use the metal complex as a catalyst rather than examining the degradation of the complex itself. mdpi.comtubitak.gov.trrsc.org
Future Research Directions and Emerging Paradigms in Beryllium Acetate Chemistry
Exploration of Novel Beryllium Acetate (B1210297) Derivatives with Enhanced Reactivity or Specific Functions
The synthesis of new beryllium-containing compounds often starts with beryllium acetate as a precursor. samaterials.com Future research is directed towards creating novel derivatives of this compound with tailored reactivity and specific functionalities. This includes the development of compounds for applications in coordination chemistry and materials science. samaterials.com
One area of exploration involves the synthesis of basic beryllium salts with various organic acids, extending the family of compounds with the general formula Be₄O(RCO₂)₆. scispace.com The solubility of basic this compound in organic solvents like chloroform (B151607) highlights its utility in extracting and purifying beryllium for various applications. wikipedia.org
Research into beryllium borates, for instance, has identified new materials with potential for applications in nonlinear optics. acs.orgnih.gov The synthesis of alkaline beryllium borates has yielded compounds with noncentrosymmetric structures, a key property for second-harmonic generation. acs.org While not directly derivatives of the acetate, this research showcases the broader effort to create new functional beryllium compounds, a field where this compound can serve as a key starting material.
A notable example of a derivative is bismuth this compound, which has been investigated for its ability to sustain a neutronic chain reaction for polonium-210 production due to its capacity to moderate and multiply neutrons. osf.io
The following table summarizes some areas of exploration for novel beryllium derivatives:
| Derivative Class | Potential Functionality | Relevant Research Context |
| Basic Beryllium Carboxylates | Precursors for new materials, unique solubility profiles | Exploration of compounds with the general formula Be₄O(RCO₂)₆ scispace.com |
| Beryllium Borates | Nonlinear optical materials | Synthesis of new alkaline beryllium borates acs.orgnih.gov |
| Mixed-Metal Acetates | Neutron moderation and multiplication | Investigation of bismuth this compound for specific nuclear applications osf.io |
| Beryllium-Organic Frameworks | Catalysis, gas storage | General direction in coordination chemistry samaterials.com |
Development of Advanced Methodologies for In Situ Monitoring of this compound Reactions
Understanding the kinetics and mechanisms of reactions involving this compound is crucial for process optimization and control. The hydrolysis of beryllium oxyacetate, for example, has been studied to understand the formation of ionic species. ansto.gov.au Advanced in situ monitoring techniques are needed to follow such reactions in real-time.
Isothermal titration calorimetry (ITC) has been used to study the complexation of beryllium ions with biological buffers, providing insights into competing binding equilibria. unlv.edu This technique could be adapted to monitor the thermodynamics and kinetics of this compound reactions in various solvent systems.
Spectroscopic methods are also vital. While techniques like inductively coupled plasma mass spectrometry (ICP-MS) and electrothermal atomic absorption spectrometry (ETAAS) are primarily used for quantitative analysis of beryllium, they can be adapted for kinetic studies by analyzing samples at different reaction times. mdpi.comresearchgate.net The development of in situ cells for these instruments would represent a significant advancement.
Future methodologies could include:
In situ NMR spectroscopy: To track the structural evolution of beryllium species during a reaction.
Raman and IR spectroscopy: To monitor changes in vibrational modes associated with the acetate and beryllia core.
Coupled chromatography-spectrometry techniques: To separate and identify intermediates and products in real-time.
Integration of Machine Learning and Artificial Intelligence in this compound Research and Discovery
For instance, ML models are being developed to predict the electronic structure of materials, which is fundamental to understanding their reactivity and properties. idw-online.de The Materials Learning Algorithms (MALA) software stack, although demonstrated on elemental beryllium, could be adapted to simulate this compound and its derivatives, enabling large-scale electronic structure calculations. idw-online.de
AI can also be applied to:
Predicting reaction outcomes: By training models on existing reaction data, AI could predict the products and yields of new reactions involving this compound.
Designing novel derivatives: Generative chemistry models can propose new molecular structures with desired properties, which can then be synthesized and tested. optibrium.com
Optimizing synthesis parameters: ML algorithms can analyze experimental data to identify the optimal conditions for synthesizing this compound and its derivatives with high purity and yield.
Interdisciplinary Research at the Interface of this compound Chemistry and Other Scientific Disciplines
The unique properties of beryllium compounds necessitate interdisciplinary research. This compound and its derivatives are relevant to materials science, nuclear science, and potentially electronics and medicine.
Materials Science: this compound is a precursor for specialized ceramics and glasses. samaterials.com It is used to produce beryllium oxide (beryllia), a material with high thermal conductivity and electrical resistance, making it valuable for electronics and nuclear applications. britannica.comresearchandmarkets.comnih.gov Research into beryllium-based metal matrix composites, such as AlBeMet, highlights the demand for lightweight, high-stiffness materials in aerospace. researchgate.net
Nuclear Science: The use of beryllium as a neutron reflector or moderator in nuclear reactions is well-established. t3db.ca The investigation of bismuth this compound for polonium production is a clear example of interdisciplinary research. osf.io
Nanoscience: Acetates are considered excellent precursors for the production of nanoscale materials. americanelements.com This suggests a future direction for synthesizing beryllium-based nanoparticles from this compound for various applications.
Addressing Fundamental Challenges in this compound Synthesis and Characterization
Significant challenges remain in the synthesis and characterization of this compound and its compounds. The conventional synthesis method, reacting beryllium hydroxide (B78521) with acetic acid, produces water, which can lead to hydrolysis of the product and impure yields. google.com An alternative method involves reacting beryllium oxide with acetic anhydride (B1165640) to produce a purer product. google.com
Key challenges include:
Hygroscopicity and Hydrolysis: Beryllium compounds are often sensitive to moisture. Synthesis often requires controlled, anhydrous, and inert atmospheres.
Purity: Achieving high purity is critical, especially for applications in electronics and nuclear science. Impurities can significantly alter the material's properties.
Characterization: The toxicity and reactivity of beryllium compounds pose challenges for characterization. Techniques like X-ray diffraction (XRD) and ICP-MS are used to verify crystallinity and purity. However, the poor solubility of some beryllium compounds, like beryllium oxide, can make complete digestion for analysis difficult. researchgate.net
The following table outlines some of the key challenges and potential solutions:
| Challenge | Description | Potential Solutions/Research Directions |
| Synthesis Yield and Purity | Hydrolysis during aqueous synthesis routes reduces yield and purity. google.com | Development of non-aqueous synthesis routes, such as using acetic anhydride. google.com Optimization of reaction conditions using AI. |
| Precursor Reactivity | The reactivity of the beryllium oxide precursor can vary depending on its preparation. google.com | Controlled calcination of beryllium hydroxide to produce beryllium oxide with optimal reactivity. google.com |
| Characterization of Insoluble Forms | Difficulty in dissolving particulate beryllium compounds for analysis can lead to inaccurate results. researchgate.net | Development of particulate beryllium reference materials for method validation. researchgate.net Advanced solid-state characterization techniques. |
| Handling and Safety | The toxicity of beryllium compounds requires strict handling protocols. ontosight.ai | Development of closed-system synthesis and analysis methods. Research into less hazardous precursors. |
Design Principles for Next-Generation this compound-Based Materials
The design of new materials based on this compound will be guided by a deeper understanding of structure-property relationships. Beryllium's low atomic number and tendency to form stable, lightweight structures make it attractive for aerospace and other high-performance applications. dtic.mil
Design principles for next-generation materials include:
Lightweighting: Leveraging beryllium's low density to create lighter and stiffer metal matrix composites. researchgate.net
Thermal Management: Utilizing the high thermal conductivity of beryllium oxide, produced from precursors like this compound, for electronic packaging. researchgate.net
Tailoring Optical Properties: Designing new beryllium compounds, such as beryllium borates, with specific nonlinear optical properties for deep-ultraviolet applications. nih.gov
Hierarchical Structuring: Creating materials with controlled structures at multiple length scales to optimize mechanical and thermal properties.
Research into materials like beryllium borides for armor applications, although not directly derived from the acetate, provides insights into the performance of beryllium-based ceramics and the properties that are being targeted. ade.pt
Advancements in Sustainable and Responsible this compound Research Practices
Given the environmental and health risks associated with beryllium, sustainable and responsible research practices are paramount. datamintelligence.combusinessresearchinsights.com Future research will focus on developing greener synthesis methods and circular economy approaches.
Key areas for advancement include:
Green Chemistry: Designing synthesis routes that minimize the use and generation of hazardous substances. This could involve using less toxic solvents and reagents, and developing catalytic processes.
Recycling: Developing efficient methods to recycle beryllium-containing materials to reduce the need for primary extraction. datamintelligence.comsmalloys.com
Waste Minimization: Optimizing reaction conditions to maximize atom economy and reduce waste generation.
Improved Safety Protocols: Continuous improvement of handling procedures and containment technologies to protect researchers and the environment. domadia.net
The focus on sustainability is not just an environmental consideration but also a response to increasing regulatory pressures. researchandmarkets.comdatamintelligence.com
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing beryllium acetate and its basic form?
- Methodology :
- Basic this compound (Be₄O(C₂H₃O₂)₆) : Synthesized by reacting beryllium oxide (BeO) with acetic anhydride under anhydrous conditions. This avoids hydrolysis and ensures covalent bond formation .
- This compound (Be(CH₃COO)₂) : Prepared by reacting basic this compound with glacial acetic acid and excess acetic anhydride, followed by controlled crystallization .
- Critical Considerations :
- Use inert atmospheres (e.g., nitrogen) to prevent moisture-induced hydrolysis.
- Monitor reaction temperatures (e.g., rapid heating above 150°C causes decomposition) .
Q. What structural characteristics distinguish basic this compound from other beryllium salts?
- Key Features :
- The compound features a tetrahedral Be₄O core, where four beryllium atoms surround a central oxygen atom. Six acetate ligands bridge the edges of the tetrahedron, forming a stable, lipophilic complex .
- Unlike ionic beryllium salts (e.g., BeSO₄), basic this compound is covalent, with no discrete Be²⁺ ions .
- Analytical Tools :
- X-ray crystallography confirms the tetrahedral structure.
- IR spectroscopy identifies acetate coordination modes (e.g., symmetric/asymmetric stretching of C=O) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Safety Measures :
- Use fume hoods and PPE (gloves, respirators) to avoid inhalation or dermal contact, as beryllium compounds are carcinogenic and cause chronic beryllium disease .
- Decontaminate spills with dilute NaOH to convert soluble beryllium species into insoluble Be(OH)₂ .
- Regulatory Compliance :
- Adhere to OSHA’s 0.1% de minimis concentration limit for beryllium compounds in lab environments .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Data Discrepancies :
- Early studies report insolubility in common organic solvents , while recent extraction experiments show partial solubility in hydrophobic diluents like HVO100 due to the lipophilic Be₄O(OAc)₆ complex .
- Methodological Approach :
- Vary solvent polarity and pH: In acidic conditions, the complex dissociates into Be²⁺ and acetate, reducing solubility. In non-polar solvents, the intact complex exhibits limited solubility .
- Use chelating agents (e.g., DEHPA) to compete with acetate ligands and alter extraction behavior .
Q. What experimental conditions stabilize this compound against hydrolysis during synthesis?
- Hydrolysis Mechanism :
- In aqueous environments, basic this compound hydrolyzes to form Be(OH)₂ and acetate ions:
Be₄O(C₂H₃O₂)₆ + 6MOH → 4Be(OH)₂ + 6M⁺ + 6C₂H₃O₂⁻ .- Stabilization Strategies :
- Maintain anhydrous conditions using acetic anhydride as a desiccant .
- Avoid prolonged heating above 60°C, which accelerates decomposition .
Q. How does the Be₄O(OAc)₆ complex influence solvent extraction efficiency of beryllium?
- Extraction Dynamics :
- The Be₄O(OAc)₆ complex’s lipophilic exterior enables slight partitioning into non-polar solvents (e.g., HVO100), but strong acetate coordination inhibits extraction compared to other alkaline earth metals .
- Optimization Techniques :
- Introduce competing ligands (e.g., nitrate or chloride) to displace acetate and enhance extractability.
- Adjust aqueous phase pH to destabilize the complex and improve metal recovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
